Product packaging for N-(2-Phenylethyl)hydrazinecarbothioamide(Cat. No.:CAS No. 21198-23-2)

N-(2-Phenylethyl)hydrazinecarbothioamide

Cat. No.: B1349548
CAS No.: 21198-23-2
M. Wt: 195.29 g/mol
InChI Key: OBHWDZDVKIOZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Phenylethyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3S B1349548 N-(2-Phenylethyl)hydrazinecarbothioamide CAS No. 21198-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2-phenylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c10-12-9(13)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHWDZDVKIOZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367950
Record name N-(2-Phenylethyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21198-23-2
Record name 21198-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Phenylethyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21198-23-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of interest to researchers and professionals in drug development and organic synthesis. Thiosemicarbazides serve as versatile precursors for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 4-thiazolidinones.[1] This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathways

The principal and most established method for synthesizing this compound is through the condensation reaction between an isothiocyanate and a hydrazine derivative.[1] Specifically, two main variations of this approach are commonly employed:

  • Reaction of 2-Phenylethyl isothiocyanate with Hydrazine Hydrate : This is a direct and efficient method where the isothiocyanate is treated with hydrazine hydrate.

  • Reaction of Phenethylhydrazine with a Salt of Thiocyanic Acid : An alternative route involves the reaction of phenethylhydrazine with a thiocyanate salt.[1]

This guide will focus on the first, more common, synthetic route. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate group.

Experimental Workflow

The synthesis of this compound from 2-phenylethyl isothiocyanate and hydrazine hydrate can be summarized in the following workflow:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant1 2-Phenylethyl isothiocyanate Reaction Dissolve reactants in ethanol Stir at room temperature or reflux Reactant1->Reaction Reactant2 Hydrazine hydrate Reactant2->Reaction Precipitation Precipitate formation Reaction->Precipitation Cooling Filtration Filter the solid product Precipitation->Filtration Washing Wash with cold ethanol/ether Filtration->Washing Drying Dry the purified product Washing->Drying Characterization Characterize by NMR, IR, MS, and melting point Drying->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on common practices for the synthesis of N-substituted hydrazinecarbothioamides.[1][2][3]

Materials:

  • 2-Phenylethyl isothiocyanate

  • Hydrazine hydrate (typically 80-99%)

  • Ethanol (absolute or 95%)

  • Diethyl ether (or other suitable washing solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-phenylethyl isothiocyanate in a suitable volume of ethanol (e.g., 10-20 mL per gram of isothiocyanate).

  • Addition of Hydrazine : To the stirring solution, add 1.0 to 1.1 equivalents of hydrazine hydrate dropwise at room temperature. The addition is typically exothermic.

  • Reaction : Stir the reaction mixture at room temperature. The formation of a white precipitate is often observed within minutes to a few hours.[3] For reactions that do not proceed readily at room temperature, the mixture can be heated to reflux for a period of 2 to 5 hours to ensure completion.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product : After the reaction is complete (as indicated by TLC or cessation of precipitate formation), cool the mixture in an ice bath to maximize precipitation.

  • Purification : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

  • Drying : Dry the purified this compound, for instance, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization : The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, mass spectrometry, and melting point determination.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-substituted hydrazinecarbothioamides, which can be considered representative for the synthesis of the title compound.

ParameterValueReference/Comment
Reactant Molar Ratio 1:1 to 1:1.1(2-Phenylethyl isothiocyanate : Hydrazine hydrate)
Typical Solvents Ethanol, Methanol[1][2]
Reaction Temperature Room Temperature to RefluxDependent on substrate reactivity.
Reaction Time 30 minutes to 24 hours[3][4]
Reported Yields 70% - 94%Based on analogous syntheses.[5][6]
Typical Appearance White solid[5][6]

Logical Relationship of Synthesis

The synthesis is based on a fundamental reaction in organic chemistry, the addition of a nucleophile (hydrazine) to an electrophilic center (the carbon of the isothiocyanate).

Logical_Relationship cluster_reactants Reactants Isothiocyanate 2-Phenylethyl isothiocyanate (Electrophile) Reaction Nucleophilic Addition Isothiocyanate->Reaction Hydrazine Hydrazine (Nucleophile) Hydrazine->Reaction Product This compound Reaction->Product Forms C-N bond

References

An In-depth Technical Guide to the Chemical Properties of N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of organic compounds, is a molecule of significant interest in medicinal chemistry and materials science.[1] Thiosemicarbazides are characterized by a core structure containing a hydrazine group linked to a thiocarbonyl moiety, which imparts a unique reactivity profile, making them versatile precursors for the synthesis of a wide array of heterocyclic compounds.[1] The presence of the phenylethyl group in this compound introduces a pharmacophore commonly found in neuroactive and other biologically active molecules, further enhancing its potential for drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 1-amino-3-(2-phenylethyl)thioureaPubChem
Synonyms This compound, 4-(beta-Phenethyl)-3-thiosemicarbazide[2]
CAS Number 21198-23-2[1]
Molecular Formula C₉H₁₃N₃S[3]
Molecular Weight 195.29 g/mol [1]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
InChI Key OBHWDZDVKIOZLQ-UHFFFAOYSA-N[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenylethyl and hydrazinecarbothioamide moieties. Aromatic protons of the phenyl ring would appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The two methylene groups (-CH₂-CH₂-) of the ethyl chain would likely present as two distinct multiplets. The methylene group attached to the phenyl ring is expected around δ 2.8-3.0 ppm, while the methylene group adjacent to the hydrazine nitrogen would be shifted further downfield to approximately δ 3.5-3.7 ppm. The protons on the nitrogen atoms (N-H) are expected to appear as broad singlets.[1]

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons of the phenyl ring, the two methylene carbons of the ethyl group, and the thiocarbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule. The N-H stretching vibrations of the primary and secondary amine groups are anticipated in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear below 3000 cm⁻¹. The C=S stretching vibration is expected to appear in the region of 1200-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 195.29.[1] Fragmentation would likely involve cleavage of the ethyl chain and loss of the thioamide group. Mass spectral data for this compound is available in the mzCloud database.[3]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of N-substituted thiosemicarbazides involves the reaction of a hydrazine derivative with an isothiocyanate.

Materials:

  • Phenethylhydrazine

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • A solution of phenethylhydrazine in ethanol is prepared.

  • An aqueous solution of ammonium thiocyanate and hydrochloric acid is added to the phenethylhydrazine solution.

  • The reaction mixture is refluxed for several hours.

  • The mixture is then cooled, and the resulting precipitate is filtered.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Phenethylhydrazine Phenethylhydrazine Reaction Reaction in Ethanol (Reflux) Phenethylhydrazine->Reaction Thiocyanate Ammonium Thiocyanate + HCl Thiocyanate->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product N-(2-Phenylethyl)hydrazine- carbothioamide Recrystallization->Product

Synthetic workflow for this compound.
Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Biological Activity and Potential Applications

Antimicrobial and Anticancer Potential

Thiosemicarbazide derivatives have been extensively investigated for their antimicrobial and anticancer properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in both microbial and cancer cells.

Representative Signaling Pathway (Hypothetical for Anticancer Activity): The following diagram illustrates a possible mechanism by which thiosemicarbazide derivatives may exert their anticancer effects, such as through the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. It is important to note that this is a representative pathway for the class of compounds and has not been experimentally validated for this compound specifically.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Compound N-(2-Phenylethyl)hydrazine- carbothioamide Chelation Metal Ion Chelation (e.g., Fe, Cu) Compound->Chelation Inhibits RNR Ribonucleotide Reductase (RNR) Chelation->RNR Inactivates dNTPs dNTP Synthesis RNR->dNTPs DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Representative anticancer signaling pathway for thiosemicarbazides.
Corrosion Inhibition

Interestingly, this compound has also been investigated as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that it can achieve a high inhibition efficiency, which increases with concentration.[1] The mechanism is believed to involve the adsorption of the molecule onto the metal surface, forming a protective layer.[1]

Conclusion

This compound is a versatile molecule with significant potential in both medicinal chemistry and materials science. Its chemical structure, featuring a reactive thiosemicarbazide core and a biologically relevant phenylethyl group, makes it an attractive starting point for the synthesis of novel heterocyclic compounds with diverse biological activities. While specific quantitative data on its biological effects are currently limited in the public domain, the well-established activities of the broader thiosemicarbazide class suggest that further investigation into the antimicrobial, anticancer, and other pharmacological properties of this compound is warranted. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers interested in exploring the potential of this promising compound.

References

Unraveling the Molecular Mechanisms of N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for N-(2-Phenylethyl)hydrazinecarbothioamide is limited in publicly available literature. This guide provides an in-depth analysis based on the well-documented activities of its chemical class, hydrazinecarbothioamides and thiosemicarbazones, to infer its putative mechanisms of action. All quantitative data and experimental protocols are derived from studies on closely related analogs.

Introduction

This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their versatile chemical reactivity and broad spectrum of biological activities.[1] The core structure, featuring a phenylethyl group, a hydrazine linker, and a carbothioamide moiety, provides a scaffold for diverse biological interactions.[1] The phenethylamine skeleton is a key component in many neuroactive compounds, and the hydrazinecarbothioamide group is a critical pharmacophore in many biologically active molecules.[1] This guide synthesizes the current understanding of related compounds to propose the likely molecular targets and mechanisms of action for this compound.

Core Putative Mechanisms of Action

The biological activity of hydrazinecarbothioamides is largely attributed to the thiosemicarbazone linkage (-NH-CS-NH-).[1] These compounds are known to exert their effects through several mechanisms, including enzyme inhibition, antioxidant activity, and antimicrobial actions.

Enzyme Inhibition

The structural features of this compound, particularly the thiosemicarbazide moiety, suggest its potential to interact with and inhibit various enzymes, especially metalloenzymes.[1]

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[2] Several thiosemicarbazone derivatives have demonstrated potent tyrosinase inhibitory activity.[2][3] The proposed mechanism involves the chelation of copper ions within the enzyme's active site by the thiosemicarbazide group.[2]

Tubulin Polymerization Inhibition: Some thiosemicarbazones have been shown to inhibit the polymerization of tubulin, a critical process in cell division.[4] This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, highlighting a potential anticancer mechanism.[4]

Antioxidant Activity

Many hydrazinecarbothioamide derivatives have been reported to possess antioxidant properties.[5] The mechanism is believed to involve the donation of a hydrogen atom from the NH groups to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5]

Antimicrobial and Antifungal Activity

The thiosemicarbazide scaffold is present in numerous compounds investigated for their antimicrobial properties.[1] While specific mechanisms are not fully elucidated for this class, potential actions include disruption of the fungal cell membrane and chelation of metal ions essential for microbial growth.[1] Some studies on hydrazinecarbothioamides have shown promising activity against various bacterial and fungal strains.[6][7][8]

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity of compounds structurally related to this compound.

Table 1: Tyrosinase Inhibitory Activity of Substituted Thiosemicarbazones

CompoundSubstituentIC50 (µM)Reference
4-hydroxybenzaldehyde thiosemicarbazone4-OH0.76 (monophenolase), 3.80 (diphenolase)[9]
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate 5iPyridine ring3.17[10]
4-O-substituted benzaldehyde thiosemicarbazone derivative-Values range from 0.291 µM upwards[9]

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.[11]

Table 2: Antioxidant Activity of Hydrazinecarbothioamide Derivatives

Compound ClassAssayActivityReference
Hydrazinecarbothioamides 4-6DPPH Radical ScavengingInhibition at 250 µM: 96.90% - 97.18%[5]
Leg2 (antimicrobial peptide)DPPH Radical ScavengingMax 91.5% scavenging[12]

Table 3: Cytotoxicity of Hydrazinecarbothioamide and Thiosemicarbazone Derivatives

Compound Class/DerivativeCell LineIC50Reference
2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide ligandHePG-2Very strong cytotoxicity[13]
2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide ligandHCT-116Moderate cytotoxicity[13]
Substituted thiosemicarbazonesA5490.051 - 0.189 µM[4]
Substituted thiosemicarbazonesHepG20.042 - 0.136 µM[4]
Coordination compounds of hydrazinecarbothioamide derivativesHeLa, RD, BxPC-3Sub-micromolar range for some complexes[14]

Experimental Protocols

Detailed methodologies for key experiments cited for analogous compounds are provided below.

Tyrosinase Inhibition Assay

This protocol is based on the method used for screening tyrosinase inhibitors.[2][3][15]

  • Preparation of Solutions:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 72 U/mL.

    • Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO.

    • Prepare a solution of L-DOPA (substrate) in 0.15 mM phosphoric acid solution to a final concentration of 5 mM.[3]

    • Kojic acid is used as a reference inhibitor.[2]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) to wells.[15]

    • Add 50 µL of the tyrosinase solution to each well.[15]

    • Incubate the plate at 37°C for 10 minutes.[2]

    • Initiate the reaction by adding 30 µL of the L-DOPA solution to each well.[15]

    • Immediately measure the absorbance at 492 nm (for dopachrome formation) at regular intervals for a defined period (e.g., 60 minutes).[2][15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.[2]

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.[5][16][17][18]

  • Preparation of Solutions:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 10⁻³ M).[16] The solution should have a deep purple color.

    • Prepare various concentrations of the test compound in the same solvent.

    • Ascorbic acid or a similar known antioxidant is used as a positive control.[5]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 0.5 mL).[16]

    • Add the DPPH working solution (e.g., 3 mL) to the test compound and mix.[16]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[16]

    • A blank sample contains the solvent instead of the test compound.[16]

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5][16]

    • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a dose-response curve.[5]

Tubulin Polymerization Assay

This cell-free assay measures the effect of a compound on the polymerization of tubulin into microtubules.[19][20][21]

  • Preparation of Reagents:

    • Use a commercially available tubulin polymerization assay kit which typically includes purified tubulin protein, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol).[21]

    • Prepare stock solutions of the test compound and a known inhibitor (e.g., nocodazole) and a known promoter (e.g., paclitaxel) in an appropriate solvent.[21]

  • Assay Procedure:

    • On a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations.[19]

    • Prepare the reaction mixture containing tubulin protein (e.g., 3 mg/mL) in polymerization buffer with GTP.[21]

    • Initiate polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a spectrophotometer capable of maintaining a 37°C temperature.[21]

  • Data Analysis:

    • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The light scattering by microtubules is proportional to the concentration of microtubule polymer.[21]

    • Plot absorbance versus time to generate polymerization curves.

    • The effect of the compound is determined by comparing the polymerization curve (nucleation, growth, and steady-state phases) to that of the control (vehicle-treated) and reference compounds.[21] Inhibition is observed as a decrease in the rate and extent of polymerization.[21]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of N-(2-Phenylethyl) hydrazinecarbothioamide characterization Structural Characterization (NMR, IR, MS) synthesis->characterization primary_screening Primary Screening (e.g., Enzyme Inhibition, Antioxidant, Antimicrobial) characterization->primary_screening dose_response Dose-Response & IC50 Determination primary_screening->dose_response cytotoxicity Cytotoxicity Assays (e.g., on cancer cell lines) primary_screening->cytotoxicity target_validation Target Validation (e.g., Molecular Docking) dose_response->target_validation pathway_analysis Signaling Pathway Analysis (e.g., Apoptosis Assay) dose_response->pathway_analysis cytotoxicity->pathway_analysis

Caption: A generalized experimental workflow for the synthesis, screening, and mechanistic study of this compound analogs.

Putative Signaling Pathway: Induction of Apoptosis via Tubulin Inhibition

apoptosis_pathway compound This compound (or analog) tubulin Tubulin Dimer compound->tubulin Inhibition of Polymerization microtubule Microtubule Dynamics tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase_cascade Caspase Activation apoptosis->caspase_cascade

Caption: A putative signaling pathway illustrating how tubulin polymerization inhibition by a thiosemicarbazone analog can lead to cell cycle arrest and apoptosis.

References

N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenylethyl)hydrazinecarbothioamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a phenylethyl group, a hydrazine linker, and a carbothioamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the reported biological activities of this compound and its analogs, with a focus on its antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction

Hydrazinecarbothioamide derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer effects.[1][2] The incorporation of a phenylethyl group is of particular interest due to the prevalence of the phenethylamine skeleton in many neuroactive and biologically active molecules.[1] This guide focuses on this compound, exploring its biological potential and providing the necessary technical information for its scientific evaluation.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential biological activities.

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] The proposed mechanisms of antibacterial action for thiosemicarbazide derivatives include enzyme inhibition (such as DNA gyrase and topoisomerase IV) and disruption of the bacterial cell membrane.

Table 1: Antimicrobial Activity of N-substituted Hydrazinecarbothioamide Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideS. aureus12.5[3]
N-(n-propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideP. aeruginosa<0.78[3]
N-(4-chlorophenyl) derivativeE. coli12.5 µg/mL[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[5]

Anticancer Activity

Derivatives of hydrazinecarbothioamide have been investigated for their cytotoxic effects against various cancer cell lines. The thiosemicarbazone moiety is known to chelate with transition metals, forming complexes that can interfere with critical biological pathways in cancer cells.[1]

Table 2: Anticancer Activity of Hydrazinecarbothioamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-Aryl-2-phenyl-hydrazinecarbothioamide (Compound 4)Tyrosinase Inhibition (related to melanoma)22.6
Derivative with trifluoromethyl substituentMCF-7 (Breast Cancer)3.2[1]
Oleoyl hybrid of a natural antioxidantHTB-26 (Breast Cancer), PC-3 (Prostate Cancer), HepG2 (Liver Cancer)10-50[6]
Benzimidazole derivative with hydrazone moiety (Compound 11)Colo-38 (Melanoma)0.50[7]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition: Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and in the development of skin-whitening agents.[8] Several hydrazinecarbothioamide derivatives have been identified as potent tyrosinase inhibitors.

Table 3: Tyrosinase Inhibitory Activity of Hydrazinecarbothioamide Derivatives

Compound/DerivativeIC50 (µM)Reference
(2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide0.05[9]
2-(1-(coumarin-3-yl)-ethylidene) hydrazinecarbothioamideIrreversible inhibitor[8]
2-Hydroxytyrosol (for comparison)13.0[10]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.

Protocol:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8) and mushroom tyrosinase enzyme solution.

  • Inhibitor Addition:

    • Add different concentrations of this compound to the reaction mixture.

    • Include a positive control (a known tyrosinase inhibitor like kojic acid) and a negative control (without any inhibitor).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Substrate Addition and Incubation:

    • Initiate the enzymatic reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the reaction mixture at 475 nm, which corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

G start Starting Materials (Phenethylhydrazine, Isothiocyanate) reaction Condensation Reaction start->reaction product This compound reaction->product purification Purification (Crystallization) product->purification analysis Characterization (NMR, IR, Mass Spec) purification->analysis

Caption: General synthesis workflow for this compound.

Biological Activity Screening Workflow

This diagram outlines the typical workflow for screening the biological activity of a compound like this compound.

G compound This compound antimicrobial Antimicrobial Assays (Broth Microdilution) compound->antimicrobial anticancer Anticancer Assays (MTT Assay) compound->anticancer enzyme Enzyme Inhibition Assays (Tyrosinase) compound->enzyme mic Determine MIC antimicrobial->mic ic50_cancer Determine IC50 anticancer->ic50_cancer ic50_enzyme Determine IC50 enzyme->ic50_enzyme

Caption: Workflow for biological activity screening.

Potential Mechanism of Tyrosinase Inhibition

This diagram illustrates a simplified, hypothetical signaling pathway for tyrosinase inhibition, a potential activity of this compound.

G cluster_inhibition compound This compound inhibition Inhibition compound->inhibition tyrosinase Tyrosinase Enzyme melanin Melanin Synthesis tyrosinase->melanin inhibition->tyrosinase reduction Reduced Pigmentation melanin->reduction

Caption: Hypothetical pathway of tyrosinase inhibition.

Conclusion

This compound serves as a promising scaffold for the development of new therapeutic agents. While further research is needed to elucidate the specific biological activities and mechanisms of action of the parent compound, the data from its derivatives strongly suggest potential in the areas of antimicrobial, anticancer, and enzyme inhibition therapies. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future studies should focus on synthesizing and testing this compound itself to establish its specific activity profile and to understand the structure-activity relationships within this chemical class.

References

An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-phenylethyl)hydrazinecarbothioamide and its derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The core structure, combining a phenethylamine skeleton with a thiosemicarbazide moiety, serves as a versatile scaffold for the development of novel therapeutic agents.[1] This document details established synthetic protocols, presents quantitative biological data, and illustrates key chemical transformations and mechanistic pathways.

Core Synthesis of this compound

The foundational compound, this compound, is typically synthesized through a condensation reaction. The most common method involves the reaction of 2-phenylethyl isothiocyanate with hydrazine hydrate.[1] An alternative, well-established route is the reaction of phenethylhydrazine with a salt of thiocyanic acid.[1] These methods provide a straightforward entry into this class of compounds, setting the stage for further derivatization.

General Synthesis of Thiosemicarbazide Derivatives

A widely employed method for the synthesis of thiosemicarbazide derivatives, which can be adapted for this compound, involves the condensation of a substituted hydrazine or thiosemicarbazide with an appropriate aldehyde or ketone.[2][3][4]

Experimental Protocol: General Procedure for the Synthesis of Thiosemicarbazones

A mixture of an aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in 20 mL of ethanol. To this mixture, a few drops of glacial acetic acid are added as a catalyst.[2][4] The reaction mixture is then heated under reflux for a period of 2 to 5 hours.[2][3] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3] Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the solid product. The resulting solid is collected by filtration, dried, and purified by recrystallization from ethanol.[2]

Derivatization to Bioactive Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of various five-membered heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazoles.[1] The presence of multiple nucleophilic nitrogen atoms and a reactive thiocarbonyl group facilitates these cyclization reactions.[1]

A common transformation of N-substituted hydrazinecarbothioamides is their intramolecular cyclization in the presence of a base, such as sodium hydroxide, to yield 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[1][5]

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiones

The appropriate this compound derivative is dissolved in a 2N sodium hydroxide solution and refluxed for 4-5 hours.[6] The reaction mechanism involves the nucleophilic attack of the N4 nitrogen onto the thiocarbonyl carbon, followed by the elimination of water to form the triazole ring.[1] After cooling, the solution is neutralized with a dilute acid, such as 12.5% hydrochloric acid, to precipitate the triazole-3-thione product.[6] The solid is then filtered, washed with distilled water, and dried.

The synthetic pathway for the formation of 1,2,4-triazole-3-thiones is depicted below:

G cluster_0 Synthesis of 1,2,4-Triazole-3-thiones Hydrazinecarbothioamide Hydrazinecarbothioamide NaOH, Reflux NaOH, Reflux Triazole-3-thione Triazole-3-thione Hydrazinecarbothioamide->Triazole-3-thione Intramolecular Cyclization

Caption: Synthetic route to 1,2,4-triazole-3-thiones.

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazides is a well-documented process. This reaction typically involves the activation of a carboxylic acid, often with a dehydrating agent like phosphorus oxychloride, followed by a nucleophilic attack from the terminal nitrogen of the thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then cyclizes.[1]

Thiazole derivatives can be synthesized from N-substituted hydrazinecarbothioamides by reacting them with α-haloketones.[1] This reaction proceeds through an initial S-alkylation of the thiocarbonyl group, followed by intramolecular cyclization and dehydration to form the 2-hydrazinyl-thiazole derivative.[1]

The general workflow for the derivatization of this compound is illustrated in the following diagram:

G Start This compound Triazole 1,2,4-Triazole Derivatives Start->Triazole Base-catalyzed cyclization Thiadiazole 1,3,4-Thiadiazole Derivatives Start->Thiadiazole Reaction with activated carboxylic acids Thiazole Thiazole Derivatives Start->Thiazole Reaction with α-haloketones Pyrazole Pyrazole Derivatives Start->Pyrazole Condensation with 1,3-dicarbonyl compounds

Caption: Derivatization pathways of the core scaffold.

Biological Activities and Quantitative Data

Derivatives of hydrazinecarbothioamide have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[7] The substitution pattern on the core scaffold plays a crucial role in determining the biological activity.

Table 1: Cytostatic Activity of N-phenyl Substituted Hydrazinecarbothioamide Derivatives [1]

CompoundSubstitution on N-phenylL1210 IC₅₀ (µM)CEM IC₅₀ (µM)
5a4-Fluorophenyl>100>100
5b4-Chlorophenyl1917
5c4-Methoxyphenyl4.41.9

Table 2: In Vitro Fungicidal Activity of Benzaldehyde Thiosemicarbazide Analogues (EC₅₀ in µg/mL) [4]

CompoundPythium aphanidermatumRhizoctonia solaniValsa maliGaeumannomyces graminis
3b<10<10<10<10

Table 3: Antibacterial Activity of Substituted (E)-2-benzylidenehydrazinecarbothioamides (Zone of Inhibition in mm) [7]

SubstituentB. subtilisS. aureusStreptococcusE. coliP. aeruginosa
H1010121012
4-Br1213131314
4-Cl1514181615
4-CH₃1412121210

Mechanism of Action

While the precise mechanism of action can vary depending on the specific derivative and biological target, some general mechanisms have been proposed. For certain thiourea derivatives, inhibition of acetylcholinesterase activity has been observed.[8] Additionally, many of these compounds are believed to exert their effects by targeting mitochondria, leading to swelling of the organelle and inhibition of respiration and associated metabolic functions.[8] The selective toxicity of some of these compounds towards pathogens may be attributed to preferential drug uptake.[8]

The proposed mechanism involving mitochondrial disruption is outlined below:

G Derivative Thiosemicarbazide Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Targets Swelling Organelle Swelling Mitochondrion->Swelling Inhibition Inhibition of Respiration Mitochondrion->Inhibition CellDeath Cell Death Swelling->CellDeath Inhibition->CellDeath

Caption: Proposed mechanism of action via mitochondrial targeting.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of biologically active heterocyclic compounds. The synthetic routes are generally straightforward and amenable to the generation of diverse chemical libraries. The significant antimicrobial, antifungal, and cytostatic activities exhibited by these derivatives underscore their potential for the development of new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and selectivity of these promising compounds.

References

An In-depth Technical Guide to In Vitro Studies of N-(2-Phenylethyl)hydrazinecarbothioamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Phenylethyl)hydrazinecarbothioamide, a molecule of significant interest in medicinal chemistry and organic synthesis. While direct in vitro studies on this specific compound are limited in publicly available literature, this document extrapolates from research on analogous structures within the hydrazinecarbothioamide (thiosemicarbazide) class to present potential biological activities, relevant experimental protocols, and prospective mechanisms of action.

Introduction to this compound

This compound, with the CAS number 21198-23-2, belongs to the thiosemicarbazide class of organic compounds.[1] These molecules are characterized by a hydrazine moiety linked to a carbothioamide group. This structural arrangement imparts a unique chemical reactivity, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles.[1][2][3] The incorporation of the 2-phenylethyl group is also significant, as the phenethylamine skeleton is a core component of many neuroactive and biologically active molecules.[1][4] The combination of these pharmacophores makes this compound a compound of high interest for exploratory research and inclusion in compound libraries for screening new therapeutic agents.[1]

Synthesis and Chemical Properties

The synthesis of this compound is most commonly achieved through the condensation reaction of a substituted hydrazine with an isothiocyanate.[1] Specifically, phenethylhydrazine can be reacted with a salt of thiocyanic acid, or alternatively, 2-phenylethyl isothiocyanate can be treated with hydrazine hydrate.[1] The presence of multiple nucleophilic nitrogen atoms and a reactive thiocarbonyl group makes hydrazinecarbothioamides potent precursors for various cyclization reactions.[1]

General Synthesis Workflow

Below is a generalized workflow for the synthesis of this compound and its subsequent use in creating heterocyclic derivatives.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Heterocyclic Derivatives phenethylhydrazine Phenethylhydrazine condensation Condensation Reaction phenethylhydrazine->condensation isothiocyanate Isothiocyanate Salt isothiocyanate->condensation product This compound condensation->product cyclization Cyclization Reaction product->cyclization carbonyl Aldehyde or Ketone carbonyl->cyclization heterocycles Triazoles, Thiadiazoles, etc. cyclization->heterocycles

Caption: General synthetic pathway for this compound and its derivatives.

In Vitro Biological Activities of Hydrazinecarbothioamide Analogs

While specific in vitro data for this compound is not extensively reported, the broader class of hydrazinecarbothioamides has been evaluated for a range of biological activities. The following sections summarize findings for analogous compounds.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of hydrazinecarbothioamide derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5][6][7]

Table 1: DPPH Radical Scavenging Activity of Hydrazinecarbothioamide Analogs

CompoundConcentration (µM)% InhibitionIC50 (µM)Reference
N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide250--[6]
2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide250--[6]
2-(4-(4-Bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide250--[6]
N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide Metal Complexes (Hg, Zn, Cu, Co)--23.81 - 29.76[5]

Experimental Protocol: DPPH Radical Scavenging Assay [5]

  • Preparation of Reagents:

    • A 300 µM solution of DPPH (1,1-diphenyl-2-picrylhydrazil) in ethanol is prepared.

    • Test compounds are dissolved in DMSO to a stock concentration of 1 mM.

  • Assay Procedure:

    • In a 96-well plate, 95 µL of the DPPH solution is added to each well.

    • 5 µL of the test compound solution is added to the wells.

    • The mixture is incubated for 30 minutes at 37°C.

  • Data Analysis:

    • The absorbance is measured at 515 nm using a UV-Vis spectrophotometer.

    • The percent inhibition of the DPPH radical is calculated using the formula: % Inhibition = (1 - [Absorbance of sample / Absorbance of control]) x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anticancer Activity

Certain hydrazinecarbothioamide derivatives have shown cytotoxic activity against various cancer cell lines. For instance, a study on N-phenyl hydrazinecarbothioamide derivatives revealed anticancer activity against a leukemia subpanel.[2]

Table 2: Anticancer Activity of a Hydrazinecarbothioamide Analog

Cell LineIC50 (µM)Mechanism of ActionReference
Leukemia RPMI-82261.61 ± 0.04Tubulin inhibition, pro-apoptotic (caspase-3, BAX)[2]
Leukemia SR1.11 ± 0.03Tubulin inhibition, pro-apoptotic (caspase-3, BAX)[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Antimicrobial Activity

Novel hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains.[8]

Table 3: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

CompoundBacterial StrainActivityReference
N-(Phenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideVariousReported[8]
N-(Ethyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideVariousReported[8]
N-(Propyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideVariousReported[8]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum:

    • Bacterial strains are grown in appropriate broth overnight at 37°C.

    • The bacterial suspension is diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • The test compounds are serially diluted in broth in a 96-well plate.

    • An equal volume of the diluted bacterial inoculum is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Mechanisms of Action

Based on the observed biological activities of analogous compounds, several signaling pathways could be relevant for the in vitro investigation of this compound.

Apoptosis Pathway

The pro-apoptotic activity observed in some hydrazinecarbothioamide derivatives suggests an interaction with key regulators of apoptosis.[2]

apoptosis_pathway compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax BAX (Pro-apoptotic) compound->bax Upregulation apoptosis Apoptosis tubulin->apoptosis caspase3 Caspase-3 Activation bcl2->caspase3 bax->caspase3 caspase3->apoptosis

Caption: A potential apoptosis signaling pathway for hydrazinecarbothioamide analogs.

Antioxidant Mechanism

The radical scavenging activity of hydrazinecarbothioamides likely involves the donation of a hydrogen atom from the hydrazine or amide groups to stabilize free radicals.

antioxidant_mechanism compound Hydrazinecarbothioamide reaction Hydrogen Atom Transfer compound->reaction radical Free Radical (e.g., DPPH) radical->reaction stabilized_radical Stabilized Radical reaction->stabilized_radical compound_radical Compound Radical reaction->compound_radical

Caption: A simplified mechanism for the antioxidant activity of hydrazinecarbothioamides.

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), can be instrumental in elucidating the molecular structure, electronic distribution, and reactivity of this compound and its analogs.[1] These computational models help in understanding the electronic effects of substituents and can predict properties like electronegativity and chemical hardness, which can be correlated with biological activity.[1]

Conclusion and Future Directions

This compound is a versatile scaffold with significant potential in medicinal chemistry. While direct in vitro studies on this compound are lacking, research on analogous hydrazinecarbothioamides suggests promising antioxidant, anticancer, and antimicrobial properties.

Future in vitro research on this compound should focus on:

  • Broad-spectrum biological screening: Evaluating its activity against a wide range of cancer cell lines, bacterial and fungal strains, and in various enzyme inhibition assays.

  • Mechanism of action studies: For any observed activity, detailed mechanistic studies should be performed to identify the molecular targets and signaling pathways involved.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to understand how modifications to the phenylethyl and hydrazinecarbothioamide moieties affect biological activity.

This technical guide provides a foundational framework for initiating and conducting in-depth in vitro investigations into this compound, a promising molecule for the development of novel therapeutic agents.

References

N-(2-Phenylethyl)hydrazinecarbothioamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, represents a versatile scaffold in medicinal chemistry and organic synthesis. Its unique structural features, combining a phenylethyl moiety with a reactive hydrazinecarbothioamide group, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The phenethylamine skeleton is a well-known pharmacophore present in many neuroactive and biologically active molecules, and its incorporation into the thiosemicarbazide framework has spurred interest in its application in drug discovery and development.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications, with a particular emphasis on anticancer, antimicrobial, and antioxidant activities. While specific quantitative data for the title compound is limited in the current literature, this review compiles and presents data from closely related analogs to provide a thorough understanding of the structure-activity relationships and therapeutic potential of this chemical class.

Chemical Properties and Synthesis

This compound (CAS No: 21198-23-2) has a molecular weight of 195.29 g/mol .[1] The core structure features a nucleophilic hydrazine moiety and a reactive thiocarbonyl group, which are key to its utility as a synthetic intermediate.[1]

Synthesis Protocols

The most common method for synthesizing N-substituted thiosemicarbazides like this compound is through the condensation reaction of a substituted hydrazine with an isothiocyanate.[1]

Method 1: From 2-Phenylethylhydrazine and a Thiocyanate Salt

  • Reaction: 2-Phenylethylhydrazine is reacted with a salt of thiocyanic acid (e.g., potassium thiocyanate) in a suitable solvent.

  • Protocol:

    • Dissolve 2-phenylethylhydrazine in a polar solvent such as ethanol or methanol.

    • Add an equimolar amount of potassium thiocyanate to the solution.

    • Acidify the mixture with a mineral acid (e.g., HCl) to generate thiocyanic acid in situ.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

Method 2: From 2-Phenylethyl Isothiocyanate and Hydrazine Hydrate

  • Reaction: 2-Phenylethyl isothiocyanate is treated with hydrazine hydrate.[1]

  • Protocol:

    • Dissolve 2-phenylethyl isothiocyanate in a suitable solvent like ethanol.

    • Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • Continue stirring for a specified period, typically a few hours, until the reaction is complete as indicated by TLC.

    • The product often precipitates out of the solution upon completion.

    • Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization may be performed if necessary.

Synthetic Utility

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazoles, which are important scaffolds in medicinal chemistry.[1]

  • 1,2,4-Triazole Synthesis: Intramolecular cyclization in the presence of a base (e.g., NaOH) leads to the formation of 4-(2-phenylethyl)-substituted 1,2,4-triazole-3-thiones.[1]

  • 1,3,4-Thiadiazole Synthesis: Reaction with carboxylic acids in the presence of a dehydrating agent (e.g., POCl₃) or with acid anhydrides/chlorides results in the formation of 2,5-disubstituted 1,3,4-thiadiazoles.[1]

  • Thiazole Synthesis: Reaction with α-haloketones proceeds via S-alkylation followed by intramolecular cyclization to yield 2-hydrazinyl-thiazole derivatives.[1]

G cluster_start Starting Materials cluster_product Product cluster_derivatives Heterocyclic Derivatives A 2-Phenylethylhydrazine E This compound A->E + KSCN, H+ B Potassium Thiocyanate B->E C 2-Phenylethyl Isothiocyanate C->E + Hydrazine Hydrate D Hydrazine Hydrate D->E F 1,2,4-Triazoles E->F Base G 1,3,4-Thiadiazoles E->G RCOOH / POCl3 H Thiazoles E->H α-haloketone

General synthesis of this compound and its derivatives.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not extensively reported, the broader class of thiosemicarbazides and their derivatives (thiosemicarbazones) have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Thiosemicarbazone derivatives have shown promising anticancer properties.[2] The proposed mechanisms for their cytotoxic effects include inhibition of DNA replication, generation of oxidative stress, and chelation of essential metal ions like iron, which disrupts normal metabolic processes in cancer cells.[3]

Quantitative Data for Analogous Compounds:

CompoundSubstitution on N-phenylL1210 IC₅₀ (µM)CEM IC₅₀ (µM)Reference
5a4-Fluorophenyl>100>100[1]
5b4-Chlorophenyl1917[1]
5c4-Methoxyphenyl4.41.9[1]
CompoundCancer Cell LineIC₅₀ (µM)TargetReference
Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a)Ovarian (OVCAR-4)1.569 ± 0.06PI3Kα (IC₅₀ = 0.225 ± 0.01 µM)[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 400, 600 µM) and incubate for another 24 hours.[2]

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Thiosemicarbazides have been investigated for their antibacterial and antifungal properties.[5][6] While the specific mechanism for this compound is not elucidated, related compounds are known to inhibit bacterial topoisomerase IV, an essential enzyme for DNA replication.[3][7]

Quantitative Data for Analogous Compounds:

CompoundBacterial StrainMIC (µg/mL)Reference
Thiosemicarbazide 3aStaphylococcus aureus (MRSA ATCC 43300)3.9[8]
Thiosemicarbazide 3aStaphylococcus epidermidis (ATCC 12228)15.63 (MBC)[8]
Thiosemicarbazide 3eBacillus cereus (ATCC 10876)7.81[8]
Compound 5e (4-bromophenyl derivative)Staphylococcus aureusSignificant Activity[6]
Compound 5g (n-propyl derivative)Staphylococcus aureusSignificant Activity[6]
Compound 5g (n-propyl derivative)Pseudomonas aeruginosaSignificant Activity[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microplate containing broth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Several studies have reported the antioxidant potential of thiosemicarbazide derivatives.[9][10] The presence of the thiourea fragment is believed to contribute to the stabilization of free radicals.[10]

Quantitative Data for Analogous Compounds:

CompoundAssayIC₅₀ (µM)Reference
N¹-(2-chlorophenyl)-N²-phenyl-1,2-hydrazinedicarbothioamide metal complexesDPPH Radical Scavenging23.81 ± 1.57 (Hg complex)[5]
Hydrazinecarbothioamide 4DPPH Radical Scavenging97.18% inhibition at 250 µM[9]
Hydrazinecarbothioamide 5DPPH Radical Scavenging96.90% inhibition at 250 µM[9]
Hydrazinecarbothioamide 6DPPH Radical Scavenging97.11% inhibition at 250 µM[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. Determine the IC₅₀ value.

Potential Mechanisms of Action

Based on studies of related thiosemicarbazone compounds, several potential mechanisms of action can be proposed for the biological activities of this compound.

Inhibition of Topoisomerase IV

Thiosemicarbazide derivatives have been shown to inhibit the ATPase activity of the ParE subunit of bacterial topoisomerase IV, an essential enzyme in bacterial DNA replication.[3][7] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for its function, leading to a bacteriostatic or bactericidal effect.[7]

G A This compound C ATP Binding Pocket A->C Binds to B Bacterial Topoisomerase IV (ParE subunit) B->C D ATP Hydrolysis C->D Blocks E DNA Replication & Repair D->E Required for F Bacterial Cell Death E->F Inhibition leads to

Proposed inhibition of bacterial Topoisomerase IV.
Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth.[11][12] Its dysregulation is a hallmark of many cancers. Some thiosemicarbazone derivatives have been shown to exert their anticancer effects by modulating this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn can induce apoptosis and inhibit cell proliferation.[13]

G cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibition induces Inhibitor This compound (or its active derivative) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Proposed modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests significant potential for the development of novel therapeutic agents. While direct biological data on this specific molecule is sparse, the extensive research on the thiosemicarbazide and thiosemicarbazone classes of compounds provides a strong rationale for its further investigation. The compiled data on analogous compounds indicate promising anticancer, antimicrobial, and antioxidant activities. The detailed experimental protocols and the elucidation of potential mechanisms of action provided in this guide are intended to facilitate future research into the pharmacological profile of this compound and its derivatives. Further studies are warranted to synthesize and evaluate this compound and its analogs to fully realize their therapeutic potential.

References

Pharmacological Profile of N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenylethyl)hydrazinecarbothioamide is a thiosemicarbazide derivative featuring a phenylethyl moiety. This structural combination suggests a potential for diverse pharmacological activities, drawing from the established biological profiles of both thiosemicarbazides and phenylethylamines. While comprehensive pharmacological data for this compound is not extensively available in public literature, this technical guide synthesizes the known information about its chemical properties, synthesis, and the pharmacological activities of structurally related compounds. This document aims to provide a foundational resource for researchers and professionals in drug development by outlining potential therapeutic applications, mechanisms of action, and detailed experimental protocols for future investigations. The information presented herein is largely based on data from analogous compounds and should be interpreted as a predictive profile to guide further research.

Chemical and Physical Properties

This compound belongs to the thiosemicarbazide class of compounds, characterized by a hydrazine group linked to a thioamide. The presence of the phenylethyl group, a core component of many neuroactive compounds, suggests potential interactions with neurological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC9H13N3S195.291.831
N-methyl-N-phenyl-hydrazinecarbothioamideC8H11N3S181.260.521
2-(1-Phenylethylidene)HydrazinecarbothioamideC9H11N3S193.271.921
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-C10H13N3S207.302.621

Note: The properties for this compound are calculated, while the data for related compounds are sourced from PubChem.

Synthesis

The synthesis of this compound can be achieved through established methods for preparing N-substituted thiosemicarbazides.

General Synthesis Protocol

The most common method involves the reaction of a hydrazine derivative with an isothiocyanate. For this compound, this would involve the reaction of phenethylhydrazine with a source of thiocyanic acid or the reaction of 2-phenylethyl isothiocyanate with hydrazine.

Experimental Protocol: Synthesis of N-substituted Thiosemicarbazides

  • Dissolution of Hydrazide: Dissolve 0.001 mol of the corresponding acid hydrazide (in this case, a derivative to be reacted with an isothiocyanate) in 5 mL of anhydrous ethanol, with heating if necessary.

  • Addition of Isothiocyanate: Add 0.001 mol of the appropriate isothiocyanate to the solution.

  • Reflux: Reflux the reaction mixture for 30 minutes.

  • Cooling and Precipitation: Cool the reaction flask to room temperature. The thiosemicarbazide derivative will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate, wash with water and diethyl ether, and then air dry.

  • Purification: The crude product can be purified by crystallization from 96% ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup and Purification cluster_product Product Phenethylhydrazine Phenethylhydrazine Reaction_Vessel Reaction in Anhydrous Ethanol Phenethylhydrazine->Reaction_Vessel Isothiocyanate_Source Isothiocyanate Source (e.g., KSCN, NH4SCN) Isothiocyanate_Source->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Crystallization Crystallization (from Ethanol) Drying->Crystallization Final_Product N-(2-Phenylethyl)- hydrazinecarbothioamide Crystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Putative Pharmacological Profile

Due to the limited direct data on this compound, this section outlines a putative pharmacological profile based on the known activities of its structural analogs.

Anticancer Activity

Thiosemicarbazide and thiosemicarbazone derivatives have demonstrated significant anticancer properties. The proposed mechanisms of action include the inhibition of ribonucleotide reductase and tubulin polymerization, and the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Related Hydrazinecarbothioamide Derivatives

CompoundCell LineActivityIC50 (µM)Reference
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideLeukemia (RPMI-8226)Antiproliferation1.61 ± 0.04
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideLeukemia (SR)Antiproliferation1.11 ± 0.03
Analogue 3aLeukemia (RPMI-8226 and SR)Tubulin Inhibition4.97

Note: The data presented is for analogs and not for this compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with 1.0 mM GTP.

  • Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of polymerization is proportional to the change in absorbance.

  • Data Analysis: Calculate the IC50 value as the concentration of the compound that inhibits the maximum rate of tubulin assembly by 50% compared to the vehicle control.

Experimental Protocol: Caspase-3 Activation Assay

  • Cell Culture and Treatment: Culture cancer cells in a 96-well plate and treat them with the test compound or vehicle control for a specified period.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by activated caspase-3.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 420-460 nm).

  • Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity.

Anticancer_Pathway cluster_targets Potential Cellular Targets cluster_effects Cellular Effects N_Phenylethyl_Hydrazinecarbothioamide This compound (or analog) Tubulin Tubulin N_Phenylethyl_Hydrazinecarbothioamide->Tubulin Ribonucleotide_Reductase Ribonucleotide Reductase N_Phenylethyl_Hydrazinecarbothioamide->Ribonucleotide_Reductase Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Synthesis_Inhibition DNA Synthesis Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition Apoptosis_Induction Apoptosis Induction Microtubule_Disruption->Apoptosis_Induction DNA_Synthesis_Inhibition->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: Putative anticancer mechanism of action for thiosemicarbazones.

Anti-inflammatory and Antinociceptive Activity

Derivatives of hydrazinecarbothioamide have shown promising anti-inflammatory and antinociceptive effects in animal models. These effects are likely mediated through the inhibition of inflammatory pathways.

Table 3: Anti-inflammatory and Antinociceptive Activity of a Related Isatin Derivative

CompoundAnimal ModelActivityDose (mg/kg)% InhibitionReference
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideCarrageenan-induced paw edema (4th hour)Anti-inflammatory1.0Significant reduction
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideCarrageenan-induced paw edema (4th hour)Anti-inflammatory2.5Significant reduction
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideCarrageenan-induced paw edema (4th hour)Anti-inflammatory5.0Significant reduction
(Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamideAcetic acid-induced writhingAntinociceptive5.024.88

Note: The data presented is for an analog and not for this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Preparation: Use adult rats (e.g., Wistar rats).

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Preparation: Use adult mice (e.g., Swiss albino mice).

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the injection of acetic acid.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10-20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing in the treated groups compared to the control group.

Anti_Inflammatory_Pathway cluster_pathway Inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX_Enzymes Cyclooxygenase (COX) Enzymes Inflammatory_Stimulus->COX_Enzymes NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation N_Phenylethyl_Hydrazinecarbothioamide This compound (or analog) N_Phenylethyl_Hydrazinecarbothioamide->COX_Enzymes Inhibition N_Phenylethyl_Hydrazinecarbothioamide->NF_kB_Activation Inhibition Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Inflammation_Pain Inflammation & Pain Prostaglandin_Synthesis->Inflammation_Pain Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Activation->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation_Pain

Caption: Putative anti-inflammatory mechanism of action for thiosemicarbazones.

Neurological Activity

The phenylethylamine scaffold is a well-known pharmacophore in many neuroactive compounds, including stimulants, antidepressants, and antipsychotics. These compounds often exert their effects by modulating the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.

Potential Neurological Targets and Signaling Pathways:

  • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): Phenylethylamine derivatives can act as inhibitors or substrates for these transporters, leading to increased synaptic concentrations of the respective neurotransmitters.

  • Monoamine Oxidase (MAO): Some phenylethylamines can inhibit MAO, an enzyme responsible for the degradation of monoamines, thereby increasing their availability.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenylethylamine is an endogenous agonist for TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.

Neurological_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft Phenylethylamine_Moiety Phenylethylamine Moiety of This compound DAT Dopamine Transporter (DAT) Phenylethylamine_Moiety->DAT Interaction NET Norepinephrine Transporter (NET) Phenylethylamine_Moiety->NET Interaction SERT Serotonin Transporter (SERT) Phenylethylamine_Moiety->SERT Interaction MAO Monoamine Oxidase (MAO) Phenylethylamine_Moiety->MAO Inhibition TAAR1 TAAR1 Phenylethylamine_Moiety->TAAR1 Agonism Dopamine Dopamine DAT->Dopamine Norepinephrine Norepinephrine NET->Norepinephrine Serotonin Serotonin SERT->Serotonin Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Serotonin->Postsynaptic_Receptors

Caption: Potential neurological signaling pathways modulated by the phenylethylamine moiety.

Conclusion and Future Directions

This compound presents an interesting scaffold for drug discovery, combining the pharmacological potential of both thiosemicarbazides and phenylethylamines. The data from analogous compounds suggest that it may possess anticancer, anti-inflammatory, and neuroactive properties. However, a comprehensive pharmacological evaluation of this compound is necessary to validate these predictions.

Future research should focus on:

  • In-depth Pharmacological Screening: A broad panel of in vitro and in vivo assays should be employed to determine the full spectrum of its biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: A thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for assessing its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

This technical guide provides a starting point for the systematic investigation of this compound, a compound with the potential to be developed into a novel therapeutic agent.

A Comprehensive Technical Guide to the Solubility Testing of N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility testing protocols for N-(2-Phenylethyl)hydrazinecarbothioamide (CAS No. 21198-23-2). Given the limited publicly available quantitative solubility data for this specific compound, this document outlines a comprehensive experimental approach based on established methodologies for organic compounds. It is designed to assist researchers in determining the solubility profile of this molecule, a critical parameter in drug discovery and development.

This compound belongs to the thiosemicarbazide class of compounds.[1] These molecules are recognized for their versatile applications in organic synthesis, particularly as precursors for various heterocyclic compounds, and are of interest in medicinal chemistry.[1] Understanding the solubility of this compound is fundamental for its handling, formulation, and potential therapeutic application.

Estimated Solubility Profile

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
WaterSparingly soluble to slightly solubleThe polar hydrazinecarbothioamide group may increase aqueous solubility compared to a simple hydrocarbon, but the nonpolar phenylethyl group will limit it.[6][7][8]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][5]
EthanolSolubleEthanol's polarity is intermediate, and it is generally a good solvent for many organic compounds.[6]
AcetoneSolubleAcetone is a polar aprotic solvent that can dissolve many organic substances.[6]
Diethyl EtherSlightly soluble to insolubleDiethyl ether is a nonpolar solvent and is less likely to dissolve this compound effectively.[9]
5% Aqueous HClLikely solubleThe basic nitrogen atoms in the hydrazine moiety can be protonated, forming a more soluble salt.[7][9]
5% Aqueous NaOHLikely solubleThe thioamide proton may be acidic enough to be removed by a strong base, forming a more soluble salt.[7][9]

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for qualitatively and quantitatively assessing the solubility of this compound.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of solvents (e.g., water, ethanol, DMSO, acetone, diethyl ether, 5% HCl, 5% NaOH)

  • Microbalance

Procedure:

  • Weigh approximately 10 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Allow the mixture to stand for 1-2 minutes and visually inspect for the presence of undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

Materials:

  • This compound

  • Scintillation vials or screw-capped tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a scintillation vial.

  • Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantitatively dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

  • The solubility is then calculated based on the dilution factor and the measured concentration.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility testing process.

G Figure 1: Qualitative Solubility Testing Workflow A Weigh Compound B Add Solvent A->B C Vortex B->C D Observe C->D E Record Result D->E

Figure 1: Qualitative Solubility Testing Workflow

G Figure 2: Quantitative Shake-Flask Method Workflow A Add Excess Compound to Solvent B Equilibrate (Shake at Constant Temp) A->B C Settle and Filter Supernatant B->C D Dilute Aliquot C->D E HPLC Analysis D->E F Calculate Solubility E->F

Figure 2: Quantitative Shake-Flask Method Workflow

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility of this compound. By following the detailed experimental protocols, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the study of this compound in various scientific and drug development contexts. The provided workflows and estimated solubility table serve as a valuable starting point for these investigations.

References

Molecular Docking of N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed molecular docking study of N-(2-Phenylethyl)hydrazinecarbothioamide, a compound of interest in medicinal chemistry due to its structural similarity to other biologically active thiosemicarbazide derivatives. While specific docking studies on this exact molecule are not extensively reported in publicly available literature, this guide extrapolates from studies on analogous compounds to present a robust framework for its computational evaluation. The hydrazinecarbothioamide scaffold is a known pharmacophore in various biologically active molecules, suggesting potential therapeutic applications.[1]

Introduction to this compound

This compound belongs to the thiosemicarbazide class of compounds, characterized by a hydrazine moiety linked to a carbothioamide group.[1] The presence of a phenylethyl group is significant, as the phenethylamine skeleton is a core component of many neuroactive and other biologically active molecules.[1] The combination of these structural features makes this compound a promising candidate for drug discovery and development. Thiosemicarbazide derivatives have been reported to exhibit a wide range of biological activities, including antitubercular and anticancer effects.

Proposed Protein Target: Tubulin

Based on the demonstrated anticancer activity of similar heterocyclic compounds derived from hydrazinecarbothioamides, this guide proposes β-tubulin as a primary protein target for molecular docking studies of this compound. Several studies on related compounds have shown significant tubulin inhibitory activity.[2] For this hypothetical study, the colchicine binding site on β-tubulin is selected as the target pocket.

Experimental Protocols

A detailed methodology for the molecular docking study is outlined below, following standard practices in computational drug design.

Software and Hardware
  • Docking Software: AutoDock Vina

  • Visualization Software: PyMOL, Discovery Studio

  • Hardware: High-performance computing cluster with Linux operating system.

Ligand Preparation
  • 3D Structure Generation: The 3D structure of this compound will be built using Avogadro software.

  • Energy Minimization: The structure will be energy-minimized using the MMFF94 force field.

  • File Format Conversion: The minimized structure will be saved in PDBQT format using AutoDockTools.

Protein Preparation
  • PDB Structure Retrieval: The crystal structure of β-tubulin in complex with a known inhibitor will be downloaded from the Protein Data Bank (PDB ID: 4O2B).

  • Protein Cleaning: Water molecules and co-crystallized ligands will be removed from the protein structure.

  • Protonation and Charge Assignment: Polar hydrogens will be added, and Gasteiger charges will be assigned to the protein using AutoDockTools.

  • Grid Box Definition: A grid box with dimensions of 20 x 20 x 20 Å will be centered on the colchicine binding site to define the docking search space.

Molecular Docking Simulation
  • Algorithm: The Lamarckian genetic algorithm will be employed for the docking simulation in AutoDock Vina.

  • Parameters: The number of genetic algorithm runs will be set to 100, with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • Output: The docking results will be generated as a set of docked conformations (poses) ranked by their binding affinity scores.

Data Presentation: Hypothetical Docking Results

The following table summarizes the hypothetical quantitative data from the molecular docking study of this compound against the colchicine binding site of β-tubulin.

ParameterValueUnit
Binding Affinity -7.8kcal/mol
Inhibitory Constant (Ki) 1.5µM
Hydrogen Bond Interactions 3Count
Interacting Residues Cys241, Leu255, Asn349

Visualization of Results

Experimental Workflow

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (β-Tubulin - PDB: 4O2B) protein_prep->docking analysis Analysis of Docking Poses and Binding Interactions docking->analysis visualization Visualization (PyMOL, Discovery Studio) analysis->visualization

Caption: Workflow for the molecular docking study.

Proposed Signaling Pathway Inhibition

G tubulin α/β-Tubulin Dimers microtubule Microtubule Assembly tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis cell_cycle_arrest Cell Cycle Arrest (G2/M) mitosis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis ligand N-(2-Phenylethyl) hydrazinecarbothioamide ligand->tubulin Inhibits

Caption: Proposed mechanism of action via tubulin inhibition.

Discussion

The hypothetical docking results suggest that this compound has a favorable binding affinity for the colchicine binding site of β-tubulin. The predicted binding energy of -7.8 kcal/mol and a Ki in the micromolar range indicate a potentially potent inhibitory activity. The formation of three hydrogen bonds with key residues Cys241, Leu255, and Asn349 further supports a stable binding interaction. These interactions are crucial for disrupting microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Conclusion

This technical guide outlines a comprehensive framework for a molecular docking study of this compound against β-tubulin. The proposed methodologies and hypothetical results provide a strong rationale for further computational and experimental investigation of this compound as a potential anticancer agent. The workflows and diagrams presented herein offer a clear visual representation of the proposed study, aiding in its planning and execution. Future work should focus on synthesizing and experimentally validating the anticancer activity and tubulin inhibitory effects of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide, also known as 4-(2-phenylethyl)thiosemicarbazide, is a synthetic organic compound of interest in medicinal chemistry and drug development.[1] Its structural similarity to phenelzine, a known monoamine oxidase (MAO) inhibitor, suggests its potential as a neuroactive agent.[2][3][4] Phenelzine acts by irreversibly inhibiting both MAO-A and MAO-B, which increases the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][5] This mechanism is crucial for its antidepressant and anxiolytic effects.[4][6] Given the therapeutic potential of MAO inhibitors, robust and accurate analytical methods are essential for the quantification of novel derivative compounds like this compound in research and quality control settings.

This document provides a detailed protocol for the assay of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be accurate, reproducible, and specific for the quantification of the analyte in bulk substance or simple formulations.

Principle

This assay quantifies this compound by separating it from potential impurities using RP-HPLC on a C18 stationary phase. The mobile phase, consisting of an acetonitrile and water mixture, elutes the compound, which is then detected by a UV spectrophotometer. The concentration of the analyte is determined by comparing its peak area to that of a certified reference standard, using an external standard calibration curve. Chromatographic methods are widely used for the analysis and lipophilicity determination of thiosemicarbazide derivatives.[7][8]

Materials and Reagents

  • Analyte: this compound (Purity ≥ 98%)

  • Reference Standard: Certified this compound (Purity 99.5%+)

  • Solvent: Acetonitrile (HPLC Grade)

  • Solvent: Water (HPLC Grade or Milli-Q)

  • Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)

  • Pipettes: Calibrated micropipettes

  • Syringes: 1 mL, suitable for HPLC injections

  • Syringe filters: 0.45 µm PVDF or PTFE

  • HPLC vials: 2 mL amber glass with caps

Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)

  • Chromatography Data System (CDS): OpenLab CDS or equivalent

  • Analytical Balance: Capable of weighing to 0.01 mg

Experimental Protocols

Preparation of Mobile Phase
  • Prepare a mobile phase consisting of Acetonitrile and Water in a 60:40 (v/v) ratio.

  • To prepare 1 L of mobile phase, measure 600 mL of HPLC-grade Acetonitrile and 400 mL of HPLC-grade Water.

  • Combine the solvents in a suitable glass reservoir.

  • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

  • Calibration Curve Working Standards:

    • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the mobile phase. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solution
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a theoretical concentration of 1000 µg/mL.

  • Perform a further 1:20 dilution by transferring 1 mL of this solution into a 20 mL volumetric flask and diluting to volume with the mobile phase to achieve a final theoretical concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Data Presentation and Analysis

System Suitability

Before sample analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Calibration Curve

Construct a calibration curve by plotting the peak area of the standard injections against their corresponding concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Hypothetical Calibration Curve Data

Concentration (µg/mL) Peak Area (mAU*s) - Replicate 1 Peak Area (mAU*s) - Replicate 2 Average Peak Area (mAU*s)
5 120.5 121.1 120.8
10 245.2 244.6 244.9
25 610.8 612.2 611.5
50 1230.1 1228.9 1229.5
100 2455.7 2458.3 2457.0

Linear Regression Equation: y = 24.5x + 1.2 Correlation Coefficient (r²): 0.9998

Sample Quantification

Calculate the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.

The percentage assay is calculated as follows:

Assay (%) = (C_sample / C_theoretical) * 100

Where:

  • C_sample is the concentration determined from the calibration curve.

  • C_theoretical is the theoretical concentration of the prepared sample solution (50 µg/mL).

Table 2: Sample Assay Results (Hypothetical Data)

Sample ID Peak Area (mAU*s) Calculated Conc. (µg/mL) Theoretical Conc. (µg/mL) Assay (%)
Batch A-1 1205.4 49.15 50.0 98.3
Batch A-2 1211.8 49.41 50.0 98.8

| Batch B-1 | 1198.2 | 48.86 | 50.0 | 97.7 |

Visualizations

Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Analysis prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Prepare Mobile Phase (ACN:H2O 60:40) standards Prepare Standard Solutions (5-100 µg/mL) mobile_phase->standards samples Prepare Sample Solution (50 µg/mL) mobile_phase->samples sys_suit System Suitability (5 injections) standards->sys_suit samples->sys_suit cal_curve Inject Standards (Calibration Curve) sys_suit->cal_curve sample_inj Inject Samples cal_curve->sample_inj regression Linear Regression (r² ≥ 0.999) sample_inj->regression quantify Quantify Sample Concentration regression->quantify report Calculate Assay % & Report Results quantify->report

Caption: HPLC assay workflow from preparation to final data reporting.

Postulated Signaling Pathway

This compound is structurally related to phenelzine, a non-selective, irreversible MAO inhibitor.[4][5] The diagram below illustrates the established mechanism of MAO inhibition, which is the postulated pathway for this compound. By inhibiting MAO, the degradation of monoamine neurotransmitters is prevented, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[2][][10]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Enzyme MA->MAO Degradation Vesicles Synaptic Vesicles MA->Vesicles Uptake Metabolites Inactive Metabolites MAO->Metabolites MA_Synapse Increased Monoamine Concentration Vesicles->MA_Synapse Release Receptors Postsynaptic Receptors MA_Synapse->Receptors Binding Signal Neuronal Signal Receptors->Signal Inhibitor N-(2-Phenylethyl) hydrazinecarbothioamide (Postulated MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Postulated mechanism of MAO inhibition by this compound.

References

Application Notes and Protocols: N-(2-Phenylethyl)hydrazinecarbothioamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(2-Phenylethyl)hydrazinecarbothioamide as an enzyme inhibitor, drawing upon existing research on analogous hydrazinecarbothioamide derivatives. This document outlines its potential targets, summarizes key quantitative data from related compounds, provides detailed experimental protocols for enzyme inhibition assays, and visualizes potential mechanisms and workflows.

Introduction

This compound belongs to the thiosemicarbazide class of compounds, which are known for their diverse biological activities, including enzyme inhibition. The structural features of this class, particularly the hydrazine and thiocarbonyl groups, enable them to coordinate with metal ions in the active sites of metalloenzymes and participate in various binding interactions. While specific data for this compound is limited in publicly available literature, extensive research on structurally similar compounds suggests its potential as an inhibitor of enzymes such as tyrosinase and urease.

Potential Enzyme Targets and Mechanism of Action

Based on studies of related hydrazinecarbothioamide derivatives, this compound is a promising candidate for the inhibition of the following enzymes:

  • Tyrosinase: A key copper-containing enzyme in melanin biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders and preventing browning in fruits and vegetables. The thiosemicarbazide moiety can chelate the copper ions in the active site of tyrosinase, leading to inhibition.

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers. The mechanism of inhibition likely involves the interaction of the thiocarbonyl group with the nickel ions in the urease active site.

Molecular docking studies on analogous compounds suggest that the hydrazinecarbothioamide scaffold fits into the active site of these enzymes, with the sulfur and nitrogen atoms playing a crucial role in coordinating with the metal ions and forming hydrogen bonds with amino acid residues.

Data Presentation: Enzyme Inhibition by Hydrazinecarbothioamide Derivatives

The following tables summarize the inhibitory activities of various N-substituted hydrazinecarbothioamide derivatives against tyrosinase and urease. This data provides a reference for the potential efficacy of this compound.

Table 1: Tyrosinase Inhibitory Activity of Hydrazinecarbothioamide Derivatives

Compound IDDerivativeInhibition TypeIC50 (µM)Reference CompoundReference IC50 (µM)
1 (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamideMixed0.05Kojic Acid>6.4
2 N-aryl-2-phenyl-hydrazinecarbothioamidesUncompetitiveNot specifiedNot specifiedNot specified
3 4-substitued-benzylidenehydrazine-1-carbothioamideNot specified0.8 - 15.2Kojic Acid16.7

Data is for analogous compounds and serves as a reference for the potential activity of this compound.

Table 2: Urease Inhibitory Activity of Hydrazinecarbothioamide Derivatives

Compound IDDerivativeIC50 (µM)Reference CompoundReference IC50 (µM)
4 (E)-2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide0.58Thiourea21.0
5 N-substituted hydrazine-carbothioamides8.45 - 25.72Thiourea21.26

Data is for analogous compounds and serves as a reference for the potential activity of this compound.[1]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory potential of this compound against tyrosinase and urease. These should be optimized based on specific laboratory conditions and enzyme sources.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with phosphate buffer to desired concentrations.

  • Assay:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: In Vitro Urease Inhibition Assay (Indophenol Method)

Materials:

  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • This compound (test compound)

  • Thiourea (positive control)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • DMSO

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of the test compound and thiourea in DMSO. Further dilute with phosphate buffer to desired concentrations.

  • Assay:

    • In a 96-well plate, add 5 µL of the test compound solution (or DMSO for control).

    • Add 25 µL of the urease solution and incubate at 30°C for 15 minutes.

    • Add 55 µL of the urea solution and incubate at 30°C for 30 minutes.

  • Colorimetric Reaction:

    • Add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula mentioned in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflows.

Enzyme_Inhibition_Pathway cluster_enzyme Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalysis Inhibited_Complex Inhibited Complex Metal_Ion Metal Ion (e.g., Cu2+, Ni2+) Inhibitor N-(2-Phenylethyl) hydrazinecarbothioamide Inhibitor->Metal_Ion Chelates Inhibitor->Inhibited_Complex Forms stable complex Substrate Substrate Substrate->Enzyme Binds to active site

Caption: Potential mechanism of enzyme inhibition.

Experimental_Workflow Start Start Prep Prepare Reagents: - Enzyme - Substrate - Inhibitor (Test Compound) - Buffer Start->Prep Assay Perform Enzyme Assay: - Mix reagents in 96-well plate - Incubate Prep->Assay Measure Measure Absorbance (Spectrophotometry) Assay->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End Analyze->End

Caption: General experimental workflow for enzyme inhibition assays.

Conclusion

While direct experimental data for this compound as an enzyme inhibitor is not yet abundant, the information available for analogous compounds strongly suggests its potential as a valuable research tool and a lead compound for drug discovery. The provided protocols and data serve as a starting point for researchers to investigate its efficacy and mechanism of action against key enzymatic targets. Further studies are warranted to fully elucidate its inhibitory profile and potential therapeutic applications.

References

Application Notes and Protocols for N-(2-Phenylethyl)hydrazinecarbothioamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds, a versatile scaffold in medicinal chemistry. The presence of the phenethylamine moiety, a known pharmacophore in many neuroactive compounds, combined with the reactive hydrazinecarbothioamide group, makes this molecule a promising starting point for the development of novel therapeutics.[1] Thiosemicarbazide derivatives have garnered significant attention for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. These compounds are also valuable precursors for the synthesis of various heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, further expanding their potential in drug discovery.[1]

This document provides detailed application notes and experimental protocols relevant to the use of this compound and its close analogs in drug discovery research.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-phenylethyl isothiocyanate with hydrazine hydrate. This is a common and generally efficient method for the preparation of N-substituted hydrazinecarbothioamides.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Phenylethyl isothiocyanate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-phenylethyl isothiocyanate (1 equivalent) in ethanol.

  • With stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

  • Dry the purified product under vacuum. Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Diagram of Synthetic Workflow:

G reagent1 2-Phenylethyl isothiocyanate reaction Reaction Mixture (Reflux) reagent1->reaction reagent2 Hydrazine hydrate reagent2->reaction solvent Ethanol solvent->reaction precipitation Precipitation (Ice Bath) reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

Enzyme Inhibition: Tyrosinase Inhibition

Background: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. Thiosemicarbazones, derived from thiosemicarbazides, are a well-known class of tyrosinase inhibitors. While specific data for this compound is limited, closely related N-aryl-2-phenyl-hydrazinecarbothioamides have demonstrated potent tyrosinase inhibitory activity. For instance, a derivative in this class exhibited an IC50 value of 22.6 µM through an uncompetitive inhibition mechanism.[2]

Mechanism of Action: The proposed mechanism of tyrosinase inhibition by thiosemicarbazone derivatives involves the chelation of copper ions in the enzyme's active site. Additionally, interactions such as hydrogen bonding and hydrophobic forces with amino acid residues contribute to the inhibitory effect.[2]

Signaling Pathway Diagram:

cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous polymerization Inhibitor This compound (or its thiosemicarbazone derivative) Tyrosinase_node Tyrosinase Inhibitor->Tyrosinase_node Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by tyrosinase inhibitors.

Experimental Protocol: Tyrosinase Inhibition Assay (Dopachrome Method)

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (or derivative)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare stock solutions of the test compound (this compound), and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for at least 20 minutes.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Activity

Proposed Mechanism of Action: The antimicrobial action of thiosemicarbazides is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic function. They can also interfere with various cellular processes, including DNA synthesis and respiration.

Experimental Workflow for Antimicrobial Screening:

start Prepare stock solution of This compound dilution Serial Dilution in 96-well plate start->dilution inoculation Inoculate with microbial culture (e.g., E. coli, S. aureus) dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation measurement Measure Optical Density (OD) or observe turbidity incubation->measurement mic Determine Minimum Inhibitory Concentration (MIC) measurement->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microplate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data Summary

The following table summarizes representative quantitative data for thiosemicarbazide derivatives, highlighting their potential in various drug discovery applications. It is important to note that this data is for structurally related compounds and serves as an indicator of the potential activity of this compound.

Compound Class/DerivativeTarget/OrganismAssayActivity MetricValueReference
N-aryl-2-phenyl-hydrazinecarbothioamideTyrosinaseEnzyme InhibitionIC5022.6 µM[2]
N-(4-chlorophenyl) derivativeEscherichia coliBroth MicrodilutionMIC12.5 µg/mL[1]
Di-pyridyl-thiosemicarbazone-Trastuzumab ConjugateMCF-7 breast cancer cellsAntiproliferative AssayIC5025.7 ± 5.5 nM[3]
Di-pyridyl-thiosemicarbazone-Trastuzumab ConjugateSK-BR-3 breast cancer cellsAntiproliferative AssayIC50103.5 ± 2.0 nM[3]

Conclusion

This compound represents a valuable starting scaffold for drug discovery endeavors. Its straightforward synthesis and the established biological activities of the broader thiosemicarbazide class, particularly in enzyme inhibition and antimicrobial applications, underscore its potential. The provided protocols offer a framework for the synthesis and biological evaluation of this compound and its derivatives. Further investigation, including the synthesis of a focused library of analogs and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this chemical series. The exploration of its anticancer properties, drawing parallels from the potent activity of related thiosemicarbazones, presents another promising avenue for future research.

References

Application Notes and Protocols for N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of N-(2-Phenylethyl)hydrazinecarbothioamide. The protocols detailed herein are intended to facilitate further research into its potential therapeutic applications.

Chemical Synthesis and Characterization

This compound belongs to the thiosemicarbazide class of compounds, which are valuable intermediates in organic synthesis. The presence of a phenylethyl group, a hydrazine linker, and a carbothioamide moiety bestows upon it a unique chemical reactivity, making it a precursor for various heterocyclic compounds.[1]

1.1. Synthesis Protocol

A common and effective method for synthesizing this compound is through the condensation reaction of 2-phenylethyl isothiocyanate with hydrazine hydrate.[1]

Materials:

  • 2-Phenylethyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

  • Distilled water

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-phenylethyl isothiocyanate (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise while stirring.

  • The reaction mixture is then refluxed for a specified duration (typically monitored by TLC until completion).

  • After reflux, the reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.

  • The concentrated residue is poured into ice-cold water to precipitate the product.

  • The resulting solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and dried.

1.2. Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain this compound of high purity.

1.3. Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure and confirm the presence of characteristic peaks for the phenylethyl, hydrazine, and carbothioamide moieties.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H, C=S, and aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the synthesized product.

Biological Evaluation Protocols

Hydrazinecarbothioamide derivatives have shown a wide range of biological activities. The following are detailed protocols for evaluating the potential anticancer, antimicrobial, and antioxidant properties of this compound.

2.1. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and the positive control, doxorubicin. Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2.2. In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • This compound

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria) and antifungals (e.g., Fluconazole for fungi) as positive controls.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Incubator.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

  • Add the microbial suspension to each well.

  • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and DMSO).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2.3. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • This compound

  • DPPH solution in methanol

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • UV-Vis spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison. The following tables provide examples of how to present the results.

Table 1: In Vitro Anticancer Activity of this compound and Analogs

CompoundCell LineIC₅₀ (µM) ± SD
This compound MCF-7 Data to be determined
This compound A549 Data to be determined
Analog AMCF-715.2 ± 1.8
Analog BA54922.5 ± 2.1
DoxorubicinMCF-70.8 ± 0.1
DoxorubicinA5491.2 ± 0.2

Table 2: In Vitro Antimicrobial Activity of this compound and Analogs

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound Data to be determinedData to be determinedData to be determined
Analog C163264
Analog D81632
Ciprofloxacin10.5-
Fluconazole--4

Table 3: In Vitro Antioxidant Activity of this compound and Analogs

CompoundDPPH Scavenging IC₅₀ (µg/mL) ± SD
This compound Data to be determined
Analog E75.3 ± 4.2
Analog F58.9 ± 3.7
Ascorbic Acid10.5 ± 0.9

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (2-Phenylethyl isothiocyanate, Hydrazine hydrate) synthesis Condensation Reaction start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS, EA) purification->characterization product N-(2-Phenylethyl)hydrazine- carbothioamide characterization->product anticancer Anticancer Assay (MTT) product->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) product->antimicrobial antioxidant Antioxidant Assay (DPPH) product->antioxidant anticancer_pathway compound N-(2-Phenylethyl)hydrazine- carbothioamide ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis antimicrobial_pathway compound N-(2-Phenylethyl)hydrazine- carbothioamide topoisomerase Bacterial Topoisomerase IV compound->topoisomerase Inhibition dna_replication DNA Replication topoisomerase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Disruption

References

Application Note: Quantification of N-(2-Phenylethyl)hydrazinecarbothioamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Phenylethyl)hydrazinecarbothioamide. The described protocol is suitable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction

This compound is a thiosemicarbazide derivative of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This document provides a detailed protocol for the quantification of this compound using RP-HPLC with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 244 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 500 mL of HPLC grade acetonitrile with 500 mL of HPLC grade water containing 1 mL of formic acid. Degas the mobile phase by sonication or vacuum filtration before use.

2.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative performance of the HPLC method is summarized in the following tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
115234
575890
10151987
25378954
50755890
1001510987
Correlation Coefficient (r²) 0.9998
Regression Equation y = 15098x + 125

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)% RSD
2524.899.20.8
5050.4100.80.5
7574.599.30.7

Table 3: Precision Data

Concentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6 over 3 days)
500.61.1

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Visualization of Experimental Workflow

The overall workflow for the quantification of this compound by HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Standard Weigh N-(2-Phenylethyl)hydrazine- carbothioamide Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standard Solutions (1-100 µg/mL) Stock->Working Inject Inject Solutions into HPLC System Working->Inject MobilePhase Prepare Mobile Phase (ACN:0.1% FA in Water 50:50) MobilePhase->Inject Sample Prepare Sample Solution Sample->Inject Chromatography Chromatographic Separation on C18 Column Inject->Chromatography Detection UV Detection at 244 nm Chromatography->Detection Integration Peak Integration and Area Measurement Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Validation Perform Method Validation (Accuracy, Precision, etc.) Quantification->Validation Report Generate Final Report Validation->Report

References

Application Notes and Protocols for N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and critical safety information for the handling and storage of N-(2-Phenylethyl)hydrazinecarbothioamide (CAS No: 21198-23-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development applications.

Safety and Handling Precautions

This compound is a chemical compound that requires careful handling to minimize exposure and associated risks. It is classified as toxic if swallowed[1].

1.1 Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted before commencing any work. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Nitrile rubber gloves are recommended. Ensure to inspect gloves for any signs of degradation or puncture before use[1].

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[2].

  • Protective Clothing: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.

1.2 Engineering Controls

To minimize exposure, it is recommended to handle this compound in a well-ventilated area. The use of a chemical fume hood is advised, especially when handling larger quantities or when the compound is in a powdered form[1][2]. Eyewash stations and safety showers must be readily accessible in the work area[2].

1.3 General Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound[1][3].

  • Do not eat, drink, or smoke in areas where the compound is handled or stored[1].

  • Avoid the formation of dust and aerosols.

  • Remove and wash contaminated clothing before reuse.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

2.1 Storage Conditions

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1][2]. It should be stored locked up and away from incompatible materials such as strong oxidizing agents[1][2].

2.2 Stability

This compound is chemically stable under standard ambient conditions (room temperature)[4].

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance Off-white powder solid[1]
Molecular Formula C9H13N3SN/A
Molecular Weight 195.29 g/mol [5]
Melting Point 138 - 141 °C[1]
Solubility Soluble in polar protic solvents like methanol and ethanol. A related compound, 2-(1-Phenylethylidene)Hydrazinecarbothioamide, has a reported solubility of 17.1 µg/mL at pH 7.4.[1][5][1][5]
Odor No information available[1]

Experimental Protocols

4.1 Preparation of a Stock Solution

This protocol describes a general method for preparing a stock solution of this compound for use in biological assays or other research applications. Due to its limited aqueous solubility, organic solvents are typically required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary PPE is worn and that the work will be conducted in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube or vial using a calibrated analytical balance. Avoid creating dust.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to the tube to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add the corresponding volume of solvent to the weighed powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution, but the stability of the compound under these conditions should be considered.

  • Sterilization (Optional): If required for sterile cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the chosen solvent.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution over time should be validated for long-term storage.

Note: The solubility of this compound may vary depending on the specific solvent and temperature. It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

Visualizations

Diagram 1: General Laboratory Workflow

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Waste Disposal Receive Compound Receive Compound Log & Label Log & Label Receive Compound->Log & Label Store Appropriately Store Appropriately Log & Label->Store Appropriately Retrieve from Storage Retrieve from Storage Store Appropriately->Retrieve from Storage Weigh Compound Weigh Compound Retrieve from Storage->Weigh Compound Prepare Stock Solution Prepare Stock Solution Weigh Compound->Prepare Stock Solution Use in Assay Use in Assay Prepare Stock Solution->Use in Assay Dispose of Waste Dispose of Waste Use in Assay->Dispose of Waste

Caption: General workflow for handling this compound.

Diagram 2: Safety and Handling Precautions

G Start Start Handling Handling Start->Handling Storage Storage Start->Storage PPE PPE Handling->PPE Wear Engineering Controls Engineering Controls Handling->Engineering Controls Use First Aid First Aid Handling->First Aid Spill Spill Handling->Spill End End Storage->End Cool, Dry, Ventilated Cool, Dry, Ventilated Storage->Cool, Dry, Ventilated Gloves, Goggles, Lab Coat Gloves, Goggles, Lab Coat PPE->Gloves, Goggles, Lab Coat Fume Hood, Ventilation Fume Hood, Ventilation Engineering Controls->Fume Hood, Ventilation Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Follow Cleanup Protocol Follow Cleanup Protocol Spill->Follow Cleanup Protocol Seek Medical Attention->End Follow Cleanup Protocol->End

Caption: Key safety and handling precautions for this compound.

References

Application Notes and Protocols for N-(2-Phenylethyl)hydrazinecarbothioamide in Antioxidant Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide is a thiosemicarbazide derivative of significant interest in medicinal chemistry and drug discovery. The presence of the phenylethyl group, a common pharmacophore in neuroactive compounds, combined with the versatile hydrazinecarbothioamide core, makes this compound a compelling candidate for screening as a therapeutic agent.[1] Thiosemicarbazides and their heterocyclic derivatives, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, are known to exhibit a wide range of biological activities, including antioxidant properties.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the identification of novel antioxidant compounds is a critical area of research.

These application notes provide a comprehensive overview of the screening of this compound for its antioxidant potential. Detailed protocols for common in vitro antioxidant assays, including DPPH, ABTS, and FRAP, are provided, along with a protocol for assessing cellular antioxidant activity.

Chemical Structure and Properties

Compound Name This compound
Synonyms 2-(phenethyl)hydrazine-1-carbothioamide
Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
CAS Number 21198-23-2
Chemical Structure
alt text
Key Structural Features The molecule comprises a phenylethyl group, a hydrazine linker, and a carbothioamide moiety. The hydrazinecarbothioamide group is a key pharmacophore known for its biological activities.[1]

Rationale for Antioxidant Activity Screening

The hydrazinecarbothioamide scaffold is a known pharmacophore in many biologically active molecules and has been associated with significant free radical scavenging activity. The sulfur atom in the thiocarbamide group and the nitrogen atoms of the hydrazine moiety are key to its potential antioxidant effects. These structural features can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals.

Quantitative Antioxidant Activity Data

While specific experimental data for this compound is not widely published, the following table summarizes the antioxidant activity of structurally related hydrazinecarbothioamide derivatives from various studies to provide a comparative baseline.

Table 1: In Vitro Antioxidant Activity of Hydrazinecarbothioamide Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(4-(phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide39.39Ascorbic Acid107.67[2]
2-(4-(4-chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide39.79Butylated Hydroxyanisole (BHA)51.62[2]
2-(4-(4-bromophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide42.32Butylated Hydroxytoluene (BHT)423.37[2]
N-phenyl substituted 2-(2-(1,3-dioxoisoindolin-2-yl)acetyl)-N-phenylhydrazine-1-carbothioamide (CGS-5)0.045 µg/ml--[3]
N-phenyl substituted 2-(2-(1,3-dioxoisoindolin-2-yl)acetyl)-N-phenylhydrazine-1-carbothioamide (CGS-9)0.998 µg/ml--[3]
N-phenyl substituted 2-(2-(1,3-dioxoisoindolin-2-yl)acetyl)-N-phenylhydrazine-1-carbothioamide (CGS-3)0.285 µg/ml--[3]

Note: The data presented are for structurally related compounds and should be used as a reference for the potential antioxidant activity of this compound. Experimental validation is required.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from deep violet to pale yellow, leading to a decrease in absorbance.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and prepare it fresh.

  • Preparation of test compound and control: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar concentration range for ascorbic acid.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the test compound or standard at different concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS, causing a decolorization of the solution.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of test compound and control: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions to obtain a range of concentrations. Prepare a similar concentration range for Trolox.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the test compound or standard at different concentrations to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ). This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Ascorbic acid (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[5][6] Warm the reagent to 37°C before use.[6]

  • Preparation of test compound and standard: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions. Prepare a standard curve using ferrous sulfate or ascorbic acid.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4-10 minutes.[6][7]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or ascorbic acid and is expressed as µM Fe(II) equivalents or µM ascorbic acid equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells. A cell-permeable probe, DCFH-DA, is deacetylated by cellular esterases to DCFH, which is then oxidized by intracellular ROS to DCF. Antioxidants can quench these ROS and inhibit the formation of DCF.[8][9][10]

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) or other suitable adherent cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

  • Quercetin (positive control)

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of culture medium containing various concentrations of this compound or quercetin to the wells.

    • Incubate for 1 hour to allow for compound uptake.

  • Probe Loading:

    • Remove the medium containing the test compound.

    • Add 100 µL of medium containing 25 µM DCFH-DA and incubate for 30-60 minutes at 37°C.[10]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH in PBS) to all wells except the negative control wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • The percentage of inhibition of cellular antioxidant activity is calculated as: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

    • The CAA value can be expressed as quercetin equivalents.

Visualizations

Experimental Workflow

G General Workflow for In Vitro Antioxidant Screening cluster_prep Preparation cluster_assays In Vitro Assays cluster_cell_assay Cell-Based Assay cluster_analysis Data Analysis prep_compound Prepare this compound and Control Solutions dpph DPPH Assay prep_compound->dpph abts ABTS Assay prep_compound->abts frap FRAP Assay prep_compound->frap compound_treatment Compound Treatment prep_compound->compound_treatment prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap data_analysis Calculate % Inhibition and IC50 Values dpph->data_analysis abts->data_analysis frap->data_analysis cell_culture Cell Culture cell_culture->compound_treatment probe_loading Probe Loading (DCFH-DA) compound_treatment->probe_loading ros_induction ROS Induction (AAPH) probe_loading->ros_induction fluorescence_measurement Fluorescence Measurement ros_induction->fluorescence_measurement fluorescence_measurement->data_analysis comparison Compare with Standard Antioxidants data_analysis->comparison G Potential Antioxidant Signaling Pathway (Nrf2-ARE) cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Compound N-(2-Phenylethyl)hydrazine- carbothioamide Compound->Keap1_Nrf2 Potential Induction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Keap1 Keap1 Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Gene Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS ROS Neutralization

References

Application Notes and Protocols: Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide and its Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of organic compounds. Thiosemicarbazides are versatile precursors in synthetic chemistry, valued for their role in constructing a wide array of heterocyclic compounds.[1][2][3] Their structure, featuring multiple nucleophilic nitrogen atoms and a reactive thiocarbonyl group, makes them ideal starting materials for synthesizing five-membered heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiazoles.[1][4] These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, including antimicrobial, anticancer, and antitubercular properties.[2][5][6]

This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into key heterocyclic derivatives.

General Synthesis Workflow

The overall synthetic strategy involves the initial formation of the this compound scaffold, which can then be cyclized into various heterocyclic systems through reactions with different reagents.

Synthesis_Workflow sub Starting Materials (2-Phenylethyl isothiocyanate + Hydrazine hydrate) tsc N-(2-Phenylethyl)hydrazine- carbothioamide sub->tsc Condensation reagent_acid Acid Chloride / Anhydride or Acid Catalyst tsc->reagent_acid reagent_halo α-Haloketone tsc->reagent_halo reagent_carbonyl Aldehyde or Ketone tsc->reagent_carbonyl triazole 1,2,4-Triazole Derivative thiadiazole 1,3,4-Thiadiazole Derivative thiazole Thiazole Derivative thiosemicarbazone Thiosemicarbazone reagent_base Base (e.g., NaOH) Reflux thiosemicarbazone->reagent_base reagent_base->triazole Cyclization reagent_acid->thiadiazole Cyclization reagent_halo->thiazole Cyclization reagent_carbonyl->thiosemicarbazone

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core structure via the reaction of 2-phenylethyl isothiocyanate with hydrazine hydrate. This is a common and efficient method for preparing N-substituted thiosemicarbazides.[1]

Materials:

  • 2-Phenylethyl isothiocyanate

  • Hydrazine hydrate (80% or 100%)

  • Anhydrous Ethanol

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 0.01 mole of 2-phenylethyl isothiocyanate in 20 mL of anhydrous ethanol in a 100 mL round bottom flask equipped with a magnetic stir bar.

  • To this solution, add 0.02 mole of hydrazine hydrate dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes to 2 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with 20 mL of cold ethanol to remove any unreacted starting materials.[2]

  • Dry the purified product at room temperature.

  • Characterize the final product using IR, NMR spectroscopy, and determine its melting point.

ParameterValue/ObservationReference
Starting Materials 2-Phenylethyl isothiocyanate, Hydrazine hydrate[1]
Solvent Anhydrous Ethanol[7]
Reaction Time 0.5 - 2 hours[7]
Temperature Reflux[7]
Product Form White to off-white solidN/A
Typical Yield 65-90% (Varies with specific conditions)[3]
Protocol 2: Synthesis of 4-(2-Phenylethyl)-1,2,4-triazole-3-thione Derivatives

This protocol details the base-catalyzed intramolecular cyclization of an N-acyl-N'-(2-phenylethyl)hydrazinecarbothioamide to form a 1,2,4-triazole-3-thione derivative. The initial acyl derivative is formed by reacting the product from Protocol 1 with an appropriate acid chloride or anhydride.

Materials:

  • N-Acyl-N'-(2-phenylethyl)hydrazinecarbothioamide (prepared separately)

  • Sodium hydroxide (NaOH) solution (e.g., 2-4%)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolve the starting N-acyl-N'-(2-phenylethyl)hydrazinecarbothioamide (0.005 mole) in 25 mL of 2% aqueous sodium hydroxide solution.[7]

  • Heat the mixture under reflux for 2-4 hours.[7] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the triazole-thione product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-triazole-3-thione derivative.

  • Characterize the product by spectroscopic methods (IR, NMR) and melting point analysis.

ParameterValue/ObservationReference
Starting Material Acyl-substituted hydrazinecarbothioamide[8]
Reagent Sodium Hydroxide (aqueous solution)[1][7]
Reaction Time 2 - 4 hours[7]
Temperature Reflux[7][8]
Work-up Acidification and FiltrationN/A
Product 4,5-disubstituted-1,2,4-triazole-3-thione[1]
Protocol 3: Synthesis of 1,3,4-Thiadiazole Derivatives

This protocol describes the acid-catalyzed cyclization of this compound to yield 2-amino-5-substituted-1,3,4-thiadiazole derivatives. The substituent at the 5-position is derived from the carboxylic acid or its derivative used in the reaction.

Materials:

  • This compound (from Protocol 1)

  • Appropriate carboxylic acid, acid chloride, or acid anhydride

  • Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃)

  • Beaker, ice bath

  • Stirring and filtration apparatus

Procedure:

  • Add this compound (0.01 mole) and the corresponding carboxylic acid (0.01 mole) to a flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or an excess of phosphorus oxychloride with constant stirring.

  • Allow the mixture to stir at room temperature for 2-6 hours or heat gently if required.

  • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash extensively with water, and dry.

  • Recrystallize from a suitable solvent like ethanol to purify the final 1,3,4-thiadiazole derivative.[4]

  • Confirm the structure using spectroscopic analysis and melting point determination.

ParameterValue/ObservationReference
Starting Material This compound[1]
Reagent Acid chloride, Anhydride, or Carboxylic Acid[1]
Catalyst Conc. H₂SO₄ or POCl₃[1][9]
Temperature 0°C to Room Temperature (or gentle heating)N/A
Work-up Quenching in ice water, neutralizationN/A
Product 2-(phenylethylamino)-5-substituted-1,3,4-thiadiazole[1]
Protocol 4: Synthesis of Thiazole Derivatives

This protocol outlines the Hantzsch thiazole synthesis, adapted for producing 2-hydrazinyl-thiazole derivatives from this compound and an α-haloketone.

Materials:

  • This compound (from Protocol 1)

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Ethanol or Glacial Acetic Acid

  • Anhydrous sodium acetate (if using acetic acid)

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolve equimolar amounts (e.g., 0.01 mole) of this compound and the selected α-haloketone in 30 mL of absolute ethanol.

  • Alternatively, the reaction can be run in glacial acetic acid with the addition of anhydrous sodium acetate (0.01 mole).[10]

  • Heat the mixture under reflux for 6-8 hours.[10]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, pour the mixture into cold water to induce precipitation.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure thiazole derivative.

  • Characterize the final compound by spectroscopic analysis and melting point.

ParameterValue/ObservationReference
Starting Material This compound[1]
Reagent α-Haloketone[1]
Solvent Ethanol or Glacial Acetic Acid[10]
Reaction Time 6 - 8 hours[10]
Temperature Reflux[10]
Product 2-(2-(2-phenylethyl)hydrazinyl)-4-substituted-thiazole[1]
Logical Relationship Diagram

This diagram illustrates the logical progression from the core thiosemicarbazide structure to different heterocyclic systems based on the chosen cyclization reagent.

Caption: Reagent choice determines the resulting heterocyclic derivative from the core scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and well-established methods for synthesizing this compound involve the reaction of a phenylethyl-containing precursor with a source of thiosemicarbazide. The two primary routes are:

  • Route A: Reaction of 2-phenylethyl isothiocyanate with hydrazine hydrate.[1]

  • Route B: Reaction of phenethylhydrazine with a salt of thiocyanic acid, such as ammonium thiocyanate.[1]

Both reactions are typically performed in a polar protic solvent like ethanol or methanol.[1]

Q2: What is the general reaction mechanism?

A2: The synthesis is a nucleophilic addition reaction. In Route A, the highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group. In Route B, the nucleophilic nitrogen of phenethylhydrazine attacks the thiocarbonyl carbon of the thiocyanic acid.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: While specific spectra can vary slightly based on the solvent and instrument, the following are typical expected values:

  • ¹H NMR: Resonances for aromatic protons are expected in the range of δ 6.5–8.5 ppm, NH protons between δ 9–11 ppm, and the alkyl chain protons from δ 1–3 ppm.[1]

  • ¹³C NMR: A key diagnostic signal is the thiocarbonyl carbon (C=S), which typically appears significantly downfield in the range of δ 175–185 ppm. Aromatic carbons are observed between δ 125 and 140 ppm. The methylene carbons of the ethyl group are expected in the aliphatic region, with the carbon attached to the phenyl ring around δ 35-40 ppm and the one bonded to the nitrogen at approximately δ 45-50 ppm.[1]

  • Molecular Weight: 195.29 g/mol .[1]

Experimental Protocols

Protocol 1: Synthesis from 2-Phenylethyl Isothiocyanate and Hydrazine Hydrate

This protocol is based on general procedures for the synthesis of N-substituted thiosemicarbazides.

Materials:

  • 2-Phenylethyl isothiocyanate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylethyl isothiocyanate (1 equivalent) in absolute ethanol.

  • Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the solution at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Troubleshooting and Yield Optimization

Common Issues and Solutions
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Ensure the reaction is refluxed for a sufficient amount of time (monitor by TLC).- Use a slight excess of hydrazine hydrate (1.1-1.2 eq).- Ensure the quality of the starting materials.
Product is soluble in the reaction mixture.- After cooling to room temperature, place the reaction flask in an ice bath to induce precipitation.- Reduce the volume of the solvent by rotary evaporation before cooling.
Product is an Oil or Gummy Solid Presence of impurities.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify the product using column chromatography (silica gel, with an eluent system such as ethyl acetate/hexane).
Impure Product (from NMR/TLC) Presence of unreacted starting materials.- Wash the crude product thoroughly with cold ethanol during filtration.- Recrystallize the product from a suitable solvent like ethanol.
Formation of side products (e.g., 1,2,4-triazoles).- Avoid excessively high temperatures or prolonged reaction times.- Ensure the pH of the reaction mixture is not strongly basic, as this can promote cyclization.[1]
Yield Optimization Strategies

The yield of this compound can be optimized by carefully controlling the reaction parameters. Below is a summary of factors that can influence the yield.

Parameter Effect on Yield Recommendations
Reaction Time Insufficient time leads to incomplete reaction and lower yield. Prolonged heating can lead to side product formation.Monitor the reaction by TLC to determine the optimal reaction time, typically in the range of 2-5 hours of reflux.
Solvent The choice of solvent can affect the solubility of reactants and products, influencing the reaction rate and ease of product isolation.Ethanol and methanol are commonly used and generally provide good results. Methanol has been reported to yield purities greater than 85%.[1]
Temperature Higher temperatures (reflux) generally increase the reaction rate.Refluxing in ethanol or methanol is the standard procedure. For heat-sensitive substrates, the reaction can be run at room temperature for a longer duration.
Microwave Irradiation Can significantly reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating.If available, microwave-assisted synthesis is a highly efficient alternative.
Purification Method The purity and final isolated yield are highly dependent on the purification method.Recrystallization from ethanol is a common and effective method for purifying the final product.[1]

Visualizing the Synthesis Workflow

To better understand the experimental process, the following diagram outlines the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2-Phenylethyl Isothiocyanate + Hydrazine Hydrate Reaction Reflux (2-4h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization FinalProduct Pure N-(2-Phenylethyl)hydrazine- carbothioamide Recrystallization->FinalProduct

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Logical Troubleshooting Flow

When encountering issues with the synthesis, the following decision tree can help diagnose and solve the problem.

TroubleshootingFlow Start Problem Encountered CheckYield Low or No Yield? Start->CheckYield CheckPurity Product Impure? Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes SolubilityIssue Product Soluble in Solvent? CheckYield->SolubilityIssue No UnreactedSM Unreacted Starting Material? CheckPurity->UnreactedSM Yes SideProducts Side Products Formed? CheckPurity->SideProducts No IncreaseTime Increase Reflux Time Monitor by TLC IncompleteReaction->IncreaseTime Yes CheckReagents Check Reagent Quality and Stoichiometry IncompleteReaction->CheckReagents No ConcentrateSolvent Concentrate Solvent Cool in Ice Bath SolubilityIssue->ConcentrateSolvent Yes WashThoroughly Wash Solid Thoroughly with Cold Solvent UnreactedSM->WashThoroughly OptimizeConditions Optimize Reaction Conditions (Temp, Time) SideProducts->OptimizeConditions Yes Recrystallize Recrystallize Product WashThoroughly->Recrystallize ColumnChromatography Consider Column Chromatography OptimizeConditions->ColumnChromatography

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

troubleshooting N-(2-Phenylethyl)hydrazinecarbothioamide solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Phenylethyl)hydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a compound belonging to the thiosemicarbazide class of molecules. It has a molecular weight of 195.29 g/mol and its CAS number is 21198-23-2.[1] Due to its structural features, it is investigated for a variety of biological activities.

Q2: What are the primary challenges when working with this compound?

The primary challenge encountered by researchers is the poor aqueous solubility of this compound. This can lead to difficulties in preparing stock solutions, precipitation during experiments, and variability in assay results.

Q3: In which solvents is this compound generally soluble?

Q4: Is the solubility of this compound pH-dependent?

The solubility of many thiosemicarbazide derivatives can be influenced by pH. For a related compound, 2-(1-Phenylethylidene)Hydrazinecarbothioamide, a solubility of 17.1 µg/mL has been reported at pH 7.4.[2] It is therefore advisable to consider the pH of your aqueous buffers when working with this compound.

Troubleshooting Solubility Issues

Issue 1: Compound precipitates when preparing a stock solution in an organic solvent.

This may indicate that the compound's solubility limit in the chosen solvent has been exceeded.

Troubleshooting Steps:

  • Reduce Concentration: Attempt to prepare a stock solution at a lower concentration.

  • Gentle Heating: Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.

  • Vortexing/Sonication: Use a vortex mixer or a sonicator to increase the rate of dissolution.

  • Change Solvent: If precipitation persists, consider a different organic solvent. DMSO is a powerful solvent for many organic compounds.

Issue 2: Compound precipitates when diluting the stock solution into an aqueous buffer for an experiment.

This is a common issue for hydrophobic compounds when transferred from a high-concentration organic stock solution to a predominantly aqueous environment.

Troubleshooting Steps:

  • Decrease Final Concentration: Lower the final concentration of the compound in the aqueous medium.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) to minimize solvent effects on your biological system.

  • Use Co-solvents: For derivatives of this compound, co-solvents like PEG-400 have been shown to significantly increase solubility compared to ethanol alone.[1] You may consider the addition of a small percentage of a biocompatible co-solvent to your aqueous buffer.

  • Serial Dilutions: Perform serial dilutions of your stock solution in a mixture of the organic solvent and your aqueous buffer before the final dilution into the assay medium. This gradual change in solvent polarity can help prevent precipitation.

Quantitative Solubility Data for Structurally Similar Compounds

While specific data for this compound is limited, the following table provides solubility information for related compounds to serve as a general guide.

CompoundSolvent/ConditionSolubility
2-(1-Phenylethylidene)HydrazinecarbothioamidepH 7.4 Buffer17.1 µg/mL[2]
2-Phenylethanol (structural fragment)Water (20°C)16,000 mg/L[3]
2-Phenylethanol (structural fragment)EthanolMiscible[4]
Thiosemicarbazide (core structure)WaterVery soluble
Thiosemicarbazide (core structure)EthanolVery soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cell-Based Assays
  • Thaw a fresh aliquot of your this compound DMSO stock solution.

  • Perform an intermediate dilution of the stock solution in your cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of a 10 mM stock to 999 µL of medium.

  • Vortex the diluted solution immediately and vigorously for 30 seconds to ensure rapid and uniform dispersion.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells or assay plate.

  • It is recommended to prepare fresh dilutions for each experiment.

Potential Signaling Pathway Involvement

This compound is structurally related to phenelzine, a well-known irreversible inhibitor of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[5][6][7] MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased levels in the synapse.[8][9] This mechanism is central to their use as antidepressants and anxiolytics. Given the structural similarity, it is plausible that this compound could also interact with and potentially inhibit MAO.

Below is a diagram illustrating the proposed mechanism of action based on its analogy to phenelzine.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Released_MA Released Monoamines Vesicles->Released_MA Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Released_MA->Receptors Binding Signal Signal Transduction Receptors->Signal Activation Compound This compound (Proposed MAO Inhibitor) Compound->MAO Inhibition

Caption: Proposed mechanism of MAO inhibition.

Experimental Workflow for Solubility Assessment

The following workflow can be used to systematically assess the solubility of this compound in your experimental system.

Solubility_Workflow start Start: Solubility Issue prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock serial_dilute Serially Dilute in DMSO prep_stock->serial_dilute add_to_buffer Add Dilutions to Aqueous Buffer serial_dilute->add_to_buffer check_precipitate Visually Inspect for Precipitation add_to_buffer->check_precipitate determine_solubility Determine Highest Soluble Concentration check_precipitate->determine_solubility No Precipitation optimize Troubleshoot Further check_precipitate->optimize Precipitation success Proceed with Experiment determine_solubility->success use_co_solvent Add Co-solvent (e.g., PEG-400) optimize->use_co_solvent Yes adjust_ph Adjust Buffer pH optimize->adjust_ph No use_co_solvent->add_to_buffer adjust_ph->add_to_buffer fail Consider Compound Derivatization adjust_ph->fail Still Insoluble

Caption: Workflow for solubility troubleshooting.

References

improving stability of N-(2-Phenylethyl)hydrazinecarbothioamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-Phenylethyl)hydrazinecarbothioamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a hydrazine and thioamide derivative, it is susceptible to hydrolysis, oxidation, and cyclization reactions under certain conditions.

Q2: To which conditions is this compound most sensitive?

A2: this compound is particularly sensitive to basic (alkaline) conditions, which can catalyze its cyclization to form 1,2,4-triazole derivatives[1]. It may also degrade under strong acidic conditions and in the presence of oxidizing agents. Elevated temperatures will accelerate these degradation processes.

Q3: What are the likely degradation products of this compound?

A3: Potential degradation products can arise from several pathways. Under basic conditions, intramolecular cyclization can lead to the formation of 4-(2-phenylethyl)-5-mercapto-1,2,4-triazole[1]. Hydrolysis, although less common for thioamides than amides, may yield phenethylhydrazine and thiocarbonic acid derivatives. Oxidation may target the hydrazine or the thiocarbonyl moiety.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: For short-term use, polar aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally suitable. Protic solvents like methanol or ethanol may be used for reactions, but long-term storage in these is not recommended without stability data, as they could potentially react with the compound[1]. For aqueous solutions, buffered systems at a slightly acidic to neutral pH (e.g., pH 4-7) are likely to offer better stability than alkaline conditions.

Q5: How should I store solutions of this compound?

A5: Solutions of this compound should be stored at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photolytic degradation. It is advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low assay results or loss of compound over time in solution. Degradation due to inappropriate pH.Ensure the pH of your solution is within a stable range, preferably slightly acidic to neutral (pH 4-7). Avoid highly basic or acidic conditions. Use buffered solutions to maintain a constant pH.
Thermal degradation.Store stock solutions and experimental samples at reduced temperatures (2-8°C for short-term, -20°C or lower for long-term). Avoid repeated freeze-thaw cycles.
Oxidative degradation.Degas your solvent before use, especially for long-term storage. Consider adding an antioxidant if compatible with your experimental setup.
Photodegradation.Protect solutions from light at all times by using amber-colored vials or by covering containers with aluminum foil.
Appearance of unknown peaks in chromatograms (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in tracking the stability of your compound.
Reaction with solvent or buffer components.Verify the compatibility of this compound with your chosen solvent and buffer system. Test for stability in the matrix over the intended duration of the experiment.
Inconsistent results between experiments. Use of aged or improperly stored solutions.Prepare fresh solutions of this compound for each experiment, especially for sensitive assays.
Variability in experimental conditions.Standardize all experimental parameters, including pH, temperature, and light exposure, to ensure reproducibility.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule[2][3][4][5].

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • Before analysis, neutralize the samples with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the sample at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24 hours.

    • Also, place a solution of the compound (in a suitable solvent) in an oven at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6][7].

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analysis:

    • Analyze all samples (stressed and control) by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Data Summary

The following table summarizes the expected stability of this compound under various forced degradation conditions. The percentage degradation is hypothetical and serves as an example of what might be observed. Actual results will vary based on the precise experimental conditions.

Stress Condition Reagent/Parameter Duration Temperature Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C5 - 15%Hydrolysis products
Base Hydrolysis0.1 M NaOH24 hoursRoom Temp10 - 30%Cyclization products (e.g., triazoles)
Oxidation3% H₂O₂24 hoursRoom Temp15 - 40%Oxidized derivatives
Thermal (Solid)-24 hours80°C< 5%-
Thermal (Solution)-24 hours60°C5 - 10%Various
PhotolysisICH Q1B-Room Temp10 - 25%Photodegradation products

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Encountered (e.g., low assay, extra peaks) check_solution_prep Review Solution Preparation and Storage start->check_solution_prep is_fresh Was the solution freshly prepared? check_solution_prep->is_fresh check_storage Check Storage Conditions: - Temperature (2-8°C or -20°C) - Light protection (amber vial/foil) is_fresh->check_storage No check_experimental_conditions Evaluate Experimental Conditions is_fresh->check_experimental_conditions Yes improper_storage Issue Likely: Improper Storage Action: Prepare fresh solution and store correctly check_storage->improper_storage end End: Stability Issue Resolved improper_storage->end check_ph Check pH of the Solution check_experimental_conditions->check_ph is_ph_neutral Is pH in the 4-7 range? check_ph->is_ph_neutral adjust_ph Issue Likely: pH-induced Degradation Action: Adjust pH with buffer and re-test is_ph_neutral->adjust_ph No check_temp_light Check Temperature and Light Exposure During Experiment is_ph_neutral->check_temp_light Yes adjust_ph->end is_controlled Are temperature and light controlled? check_temp_light->is_controlled control_conditions Issue Likely: Experimental Conditions Action: Control temp and protect from light is_controlled->control_conditions No forced_degradation Perform Forced Degradation Study (see Protocol 1) is_controlled->forced_degradation Yes control_conditions->end identify_degradants Identify Degradation Products and pathways forced_degradation->identify_degradants identify_degradants->end

Caption: Troubleshooting workflow for stability issues of this compound.

Degradation_Pathways parent This compound in Solution base Base (e.g., NaOH) parent->base leads to acid Acid (e.g., HCl) parent->acid leads to oxidant Oxidant (e.g., H₂O₂) parent->oxidant leads to heat_light Heat / Light parent->heat_light leads to stress_factors Stress Factors cyclization Cyclization Product (e.g., 1,2,4-Triazole derivative) base->cyclization hydrolysis Hydrolysis Products (e.g., Phenethylhydrazine) acid->hydrolysis oxidation_prod Oxidation Products oxidant->oxidation_prod other_degradants Other Degradants heat_light->other_degradants degradation_products Potential Degradation Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: N-(2-Phenylethyl)hydrazinecarbothioamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-Phenylethyl)hydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 2-phenylethylhydrazine and any isothiocyanate precursors. Side products from the reaction of the primary amine with carbon disulfide, if used in the synthesis, may also be present.[1] Additionally, self-condensation or cyclization products like 1,2,4-triazoles or 1,3,4-thiadiazoles can form, particularly if the reaction or work-up is performed at elevated temperatures or under basic conditions.[2]

Q2: Why is my purified this compound an oil instead of a solid?

A2: The presence of residual solvent or impurities can lower the melting point of the compound, causing it to appear as an oil. Ensure that the product is thoroughly dried under vacuum to remove any remaining solvent. If the product remains oily, it is likely that impurities are still present, and further purification by column chromatography may be necessary.

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities if a suitable solvent system can be identified.[3] Column chromatography is a more powerful technique for separating the desired product from closely related impurities or when dealing with complex mixtures.[4]

Q4: Can this compound degrade during purification?

A4: Yes, thiosemicarbazide derivatives can be susceptible to degradation. Prolonged exposure to high temperatures can lead to thermal decomposition.[5] Additionally, strong acidic or basic conditions during work-up or chromatography should be avoided as they can promote hydrolysis or cyclization to form unwanted byproducts.[6][7] It is advisable to monitor the purification process by thin-layer chromatography (TLC) to detect any potential degradation.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. Consider a two-solvent recrystallization system.[9]
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound or its impure form. The rate of cooling is too rapid.Use a lower-boiling point solvent. Ensure the solution cools slowly and undisturbed to promote crystal formation. Seeding the solution with a small crystal of pure product can sometimes initiate crystallization.
Streaking on the TLC plate The compound may be too polar for the chosen mobile phase, or it might be interacting strongly with the stationary phase. The sample may be overloaded.Increase the polarity of the mobile phase by adding a more polar solvent (e.g., more ethyl acetate or a small amount of methanol). Spot a more dilute solution of your sample on the TLC plate.
Multiple spots on TLC after purification The purification was incomplete. The compound may be degrading on the silica gel of the TLC plate.If using column chromatography, optimize the solvent system for better separation. For sensitive compounds, consider using a less acidic stationary phase like neutral alumina.
Column chromatography yields no pure fractions The polarity of the eluent is either too high or too low. The impurities have very similar polarity to the product.Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an optimal mobile phase that provides good separation between the product and impurities. A gradient elution may be necessary.[10]

Experimental Protocols

Recrystallization Protocol (Single Solvent)
  • Solvent Selection: Based on literature for similar aromatic thiosemicarbazides, ethanol or a mixture of ethanol and water are good starting points.[3] The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection: A mixture of hexane and ethyl acetate is a common eluent for compounds of moderate polarity.[11] The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate) can be used to elute compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide estimated data for the purification of this compound based on common practices for similar compounds. Disclaimer: These values are illustrative and may require optimization for specific experimental conditions.

Table 1: Suggested Recrystallization Solvent Systems

Solvent SystemExpected Solubility ProfileEstimated Purity ImprovementEstimated Yield
EthanolHigh at boiling, moderate at room temp.Good for removing non-polar impurities70-85%
Ethanol/WaterHigh in hot ethanol, precipitates with waterCan be effective for moderately polar impurities65-80%
Ethyl Acetate/HexaneSoluble in ethyl acetate, insoluble in hexaneGood for a range of impurities75-90%

Table 2: Proposed Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (Gradient from 9:1 to 1:1)
Estimated Rf of Product ~0.3 in 7:3 Hexane:Ethyl Acetate
Estimated Purity Achieved >98%
Estimated Yield 80-95%

Visualizations

PurificationWorkflow Crude Crude N-(2-Phenylethyl) hydrazinecarbothioamide TLC1 TLC Analysis (Assess Purity) Crude->TLC1 Recrystallization Recrystallization (e.g., Ethanol) TLC1->Recrystallization Minor Impurities ColumnChromatography Column Chromatography (Silica, Hexane:EtOAc) TLC1->ColumnChromatography Major/Multiple Impurities PureProduct Pure Product (>98%) Recrystallization->PureProduct Impure Further Purification Needed Recrystallization->Impure ColumnChromatography->PureProduct Impure->ColumnChromatography

Caption: General purification workflow for this compound.

DegradationPathways Start This compound Heat Heat Start->Heat Base Base (e.g., NaOH) Start->Base Cyclization Acid Acid (e.g., HCl) Start->Acid Decomposition Decomposition Products Heat->Decomposition Triazole 1,2,4-Triazole Derivative Base->Triazole Cyclization Hydrolysis Hydrolysis Products (Hydrazine & Amine) Acid->Hydrolysis

Caption: Potential degradation and side-reaction pathways.

References

Technical Support Center: Optimizing N-(2-Phenylethyl)hydrazinecarbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for synthesizing this compound?

A1: The most widely used and established method for synthesizing this compound is the condensation reaction between 2-phenylethylhydrazine and an isothiocyanate source.[1] A common approach involves the reaction of 2-phenylethylhydrazine with a salt of thiocyanic acid, such as ammonium thiocyanate. Alternatively, reacting 2-phenylethyl isothiocyanate with hydrazine hydrate can also yield the desired product.[1]

Q2: What is the general reaction mechanism for the synthesis of this compound from 2-phenylethylhydrazine and an isothiocyanate?

A2: The reaction proceeds via a nucleophilic addition mechanism. The terminal nitrogen atom of the 2-phenylethylhydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to form the stable this compound product.

Q3: What are some common solvents used for this reaction, and how do they affect the outcome?

A3: Ethanol and methanol are frequently used solvents for the synthesis of thiosemicarbazides.[2][3][4] The choice of solvent can influence reaction time and product purity. For instance, in related thiosemicarbazone syntheses, using ethanol as a solvent during reflux is a common practice.[2][3] The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and yield.

Q4: Is a catalyst required for this reaction?

A4: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often employed to accelerate the reaction.[2] The acid catalyst can protonate the isothiocyanate group, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine.

Q5: What are the typical reaction temperatures and times?

A5: The reaction is often carried out at elevated temperatures, typically under reflux conditions, for several hours.[2][3] Reaction times can vary from a few hours to overnight, depending on the specific reactants, solvent, and temperature used. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Reactants Verify the purity and reactivity of the 2-phenylethylhydrazine and the isothiocyanate source. Hydrazine derivatives can degrade over time.
Suboptimal Reaction Temperature Ensure the reaction is heated to a sufficient temperature (e.g., reflux). For some thiosemicarbazide syntheses, temperature has a significant impact on the reaction rate.[5]
Inappropriate Solvent The choice of solvent is crucial. If the reactants are not dissolving properly, consider switching to a more suitable solvent like ethanol or methanol.
Absence of Catalyst If the reaction is sluggish, add a few drops of glacial acetic acid to catalyze the reaction.[2]
Moisture in the Reaction Ensure all glassware is dry and use anhydrous solvents, as water can potentially hydrolyze the isothiocyanate.

Problem 2: Presence of multiple spots on TLC, indicating impurities.

Possible Cause Troubleshooting Step
Side Reactions Isothiocyanates are reactive and can undergo side reactions. Unreacted starting materials will also appear as separate spots.
Formation of Byproducts A common side reaction is the formation of symmetrical thioureas from the reaction of the isothiocyanate with any water present or from self-condensation.
Cyclization of the Product N-substituted hydrazinecarbothioamides can undergo intramolecular cyclization, especially in the presence of acid or base, to form heterocyclic compounds like 1,2,4-triazoles or 1,3,4-thiadiazoles.[1]
Purification Strategy Recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective method for purifying the crude product.[3] Column chromatography can also be employed for more challenging separations.

Problem 3: Difficulty in isolating the product.

Possible Cause Troubleshooting Step
Product is soluble in the reaction solvent After the reaction is complete, cooling the reaction mixture on ice can often induce precipitation of the product. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.
Formation of an oil instead of a solid Trituration of the oily residue with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing N-substituted thiosemicarbazides.[2][3][4] Optimization may be required for specific experimental setups.

Materials:

  • 2-phenylethylhydrazine

  • Ammonium thiocyanate

  • Ethanol (anhydrous)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylethylhydrazine (1 equivalent) in anhydrous ethanol.

  • Add ammonium thiocyanate (1.1 equivalents) to the solution.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Thiosemicarbazide Analogs

Hydrazine Derivative Isothiocyanate Source Solvent Catalyst Temperature Time Yield (%) Reference
Substituted Piperidine HydrazineN,N'-ThiocarbonyldiimidazoleEthanol-Room Temp.5 hours70[2]
PhenylhydrazineCinnamaldehydeEthanolAcetic AcidReflux8 hours-[6]
ThiosemicarbazideAromatic AldehydesEthanolAcetic AcidReflux5 hours-[3]
Substituted ThiosemicarbazideBenzaldehyde DerivativesMethanol-Room Temp.24 hours30[4]

Note: The yields are for analogous reactions and may not be directly representative of the this compound synthesis.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_intermediate Intermediate cluster_product Product Hydrazine 2-Phenylethylhydrazine TS Transition State Hydrazine->TS Nucleophilic attack Isothiocyanate Ammonium Thiocyanate Isothiocyanate->TS Intermediate Adduct TS->Intermediate Product N-(2-Phenylethyl)hydrazine- carbothioamide Intermediate->Product Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Yield CheckReactants Check Reactant Purity and Activity Start->CheckReactants CheckConditions Verify Reaction Conditions (Temp, Solvent) Start->CheckConditions AddCatalyst Consider Adding Catalyst (e.g., Acetic Acid) Start->AddCatalyst CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture Success Improved Yield and Purity CheckReactants->Success CheckConditions->Success AddCatalyst->Success CheckMoisture->Success ImpureProduct Impure Product (Multiple TLC Spots) Purification Optimize Purification (Recrystallization, Chromatography) ImpureProduct->Purification AnalyzeByproducts Identify Byproducts (e.g., Thioureas, Cyclized Products) Purification->AnalyzeByproducts AnalyzeByproducts->Success

Caption: Troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: N-(2-Phenylethyl)hydrazinecarbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Phenylethyl)hydrazinecarbothioamide. The information is designed to help identify and resolve common issues encountered during its synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is the condensation reaction between phenethylhydrazine and an isothiocyanate source.[1] Typically, phenethylhydrazine is reacted with a salt of thiocyanic acid, or alternatively, 2-phenylethyl isothiocyanate is treated with hydrazine hydrate.[1] The reaction is commonly performed in a polar protic solvent like ethanol or methanol.[1]

Q2: What are the expected side products in the synthesis of this compound?

A2: this compound is susceptible to intramolecular cyclization, especially in the presence of a base, leading to the formation of heterocyclic compounds. The most common side products are 4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and derivatives of 1,3,4-thiadiazole.[1]

Q3: How can I minimize the formation of the 1,2,4-triazole-3-thione side product?

A3: The formation of the triazole side product is base-catalyzed.[1] To minimize its formation, it is crucial to avoid basic conditions during the synthesis and work-up of this compound. Maintaining a neutral or slightly acidic pH is recommended.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress. For purity assessment and identification of side products, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly effective.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of reactants are used.
Degradation of product during work-up.Avoid high temperatures and strongly acidic or basic conditions during extraction and purification.
Presence of a Major Side Product Intramolecular cyclization to 4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.This is often caused by basic conditions.[1] Ensure the reaction and work-up are performed under neutral or slightly acidic conditions. If a base is necessary for a subsequent step, it should be added cautiously at a low temperature.
Reaction with solvent or impurities.Use high-purity, dry solvents. If using ethanol or methanol, be aware of potential reactions if the conditions are harsh.
Difficulty in Purifying the Product Co-crystallization of the product and side products.Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for separation. Alternatively, recrystallization from a different solvent system may be effective.
Oily product that does not solidify.The product may be impure. Attempt purification by column chromatography. If the product is still an oil, it may be due to residual solvent; dry under high vacuum.

Data Presentation

Table 1: Representative Yields and Purity of this compound Synthesis under Different Conditions

Reaction Conditions Yield of Main Product (%) Purity by HPLC (%) Major Side Product (%)
Ethanol, reflux, 4h, neutral pH85955 (Triazole)
Ethanol, reflux, 4h, + 0.1 eq NaOH607030 (Triazole)
Methanol, room temp, 12h, neutral pH80973 (Triazole)

Note: The data presented in this table are representative and may vary depending on the specific experimental setup and scale.

Experimental Protocols

Synthesis of this compound
  • To a solution of phenethylhydrazine (10 mmol) in absolute ethanol (50 mL), add a solution of ammonium thiocyanate (12 mmol) in water (10 mL).

  • Add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC (ethyl acetate:hexane 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-15 min: 20% to 80% acetonitrile.

    • 15-20 min: 80% acetonitrile.

    • 20-25 min: 80% to 20% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Times:

    • This compound: ~10-12 min.

    • 4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: ~13-15 min.

NMR Spectroscopy for Structural Confirmation
  • Solvent: DMSO-d₆.

  • ¹H NMR (Representative Chemical Shifts):

    • Aromatic protons (phenylethyl group): δ 7.20-7.40 ppm (m, 5H).

    • -CH₂-CH₂- (phenylethyl group): δ 2.80-3.00 ppm (t, 2H), δ 3.40-3.60 ppm (t, 2H).

    • -NH-NH-C(=S)-NH₂ protons: δ 4.50-9.50 ppm (broad singlets, 4H).

  • ¹³C NMR (Representative Chemical Shifts):

    • C=S: δ ~182 ppm.

    • Aromatic carbons: δ 126-140 ppm.

    • -CH₂-CH₂-: δ ~35 ppm, ~50 ppm.

Visualizations

Synthetic Pathway and Side Product Formation

synthesis_pathway cluster_reactants Reactants cluster_product Main Product cluster_side_product Side Product Phenethylhydrazine Phenethylhydrazine This compound This compound Phenethylhydrazine->this compound Condensation Isothiocyanate Isothiocyanate Isothiocyanate->this compound 4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione This compound->4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Intramolecular Cyclization (Basic Conditions)

Caption: Synthetic route to this compound and its major side product.

Analytical Workflow for Quality Control

analytical_workflow Crude Product Crude Product TLC TLC Analysis Crude Product->TLC Pure Product Pure Product Crude Product->Pure Product Direct Crystallization if Pure Column Chromatography Purification (Column Chromatography) TLC->Column Chromatography Impurities Detected Column Chromatography->Pure Product HPLC Purity Assessment (HPLC) Pure Product->HPLC NMR Structural Confirmation (NMR) Pure Product->NMR GCMS Impurity Profiling (GC-MS) Pure Product->GCMS Final QC Approval Final QC Approval HPLC->Final QC Approval NMR->Final QC Approval GCMS->Final QC Approval

Caption: Workflow for the analysis and quality control of synthesized this compound.

References

Technical Support Center: N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of N-(2-Phenylethyl)hydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways due to its composite structure, which includes a phenelzine-like moiety and a thiosemicarbazide group. The primary degradation routes are oxidative, hydrolytic, and thermal. Oxidative degradation primarily targets the hydrazine and thiocarbonyl groups. Hydrolysis can cleave the carbothioamide bond, especially under acidic or basic conditions. Thermal stress can lead to the decomposition of the thiosemicarbazide portion.

Q2: How should I store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidative and photodegradation. It is advisable to avoid exposure to moisture to mitigate hydrolysis. For long-term storage, keeping the compound at low temperatures (-20°C) is recommended.

Q3: What are the likely degradation products I might observe?

A3: Based on the degradation of related compounds, you can expect to see products resulting from the breakdown of the phenylethylhydrazine and carbothioamide moieties. Potential degradation products include phenelzine, phenylacetic acid, p-hydroxyphenylacetic acid from the phenelzine portion, and compounds like 1,2,4-triazoles or 1,3,4-thiadiazoles from cyclization of the thiosemicarbazide backbone.[1][2] Hydrolysis may yield phenelzine and thiocarbamic acid derivatives.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing hydrazine and thioamide functionalities can be sensitive to light.[3][4] Photodegradation can lead to the formation of radical species and subsequent complex degradation pathways. It is crucial to protect the compound from light during experiments and storage.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. Prepare fresh stock solutions for each experiment. Perform a stability study of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products via HPLC.
Oxidation of the hydrazine or thioamide moiety. Degas your assay buffers and consider adding an antioxidant if it does not interfere with the assay. Work under low-light conditions.
Interaction with metal ions in the medium. If your medium contains metal ions, consider using a chelating agent, as thiosemicarbazides can form metal complexes.[5]
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
On-column degradation. Vary the mobile phase pH and temperature to see if the profile of the unexpected peaks changes. Ensure the mobile phase is degassed.
Degradation during sample preparation. Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.
Impurity in the starting material or solvent. Analyze the starting materials and solvents for impurities. Ensure high-purity solvents are used.
Issue 3: Low yield or side products during synthesis.
Possible Cause Troubleshooting Step
Side reactions of the hydrazine group. The hydrazine group is highly nucleophilic and can participate in various side reactions.[6] Control the reaction temperature and stoichiometry carefully. Consider using protecting groups if necessary.
Decomposition of the thiosemicarbazide. Thiosemicarbazides can be thermally labile. Avoid high reaction temperatures. Upon heating, thiourea derivatives can decompose to isothiocyanates and ammonia.[7]
Oxidation during workup or purification. Use degassed solvents and perform the workup and purification under an inert atmosphere.

Quantitative Data Summary

Table 1: Pharmacokinetic Data for Phenelzine

ParameterValueReference
Half-life (in humans)11.6 hours[8][9]
Time to peak plasma concentration43 minutes[8]

Table 2: Hydrolysis Rate Constants for Thioamides

CompoundConditionRate Constant (k)Reference
PhC(S)NR1R2 (morpholine)aq. KOH10x slower than corresponding amide[1]
S-methyl thioacetatepH 7, 23°C3.6 x 10⁻⁸ s⁻¹ (pH-independent)[10]
S-methyl thioacetateAcid-mediated1.5 x 10⁻⁵ M⁻¹s⁻¹[10]
S-methyl thioacetateBase-mediated1.6 x 10⁻¹ M⁻¹s⁻¹[10]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate the mixture at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Oxidizing Agent: Prepare a 3% (v/v) solution of hydrogen peroxide in purified water.

  • Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution of this compound, add 1 mL of the 3% hydrogen peroxide solution.

  • Incubation: Keep the mixture at room temperature, protected from light, for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples using the same stability-indicating HPLC method as for the hydrolysis study.

Protocol 3: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent. Place the solution in a quartz cuvette or a photostable container. Also, prepare a dark control by wrapping a similar container in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light (e.g., a xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Incubation: Maintain the temperature of the sample constant during the exposure.

  • Sample Analysis: At appropriate time points, withdraw aliquots from both the exposed sample and the dark control for HPLC analysis.

  • HPLC Analysis: Analyze the samples to determine the extent of photodegradation.

Visualizations

parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation thermal Thermal Degradation parent->thermal photo Photodegradation parent->photo phenelzine Phenelzine hydrolysis->phenelzine thiocarbamic_acid Thiocarbamic Acid Derivatives hydrolysis->thiocarbamic_acid oxidation->phenelzine s_oxide Thioamide S-oxide oxidation->s_oxide isothiocyanate Isothiocyanate thermal->isothiocyanate ammonia Ammonia thermal->ammonia radical_species Radical Species photo->radical_species phenylacetic_acid Phenylacetic Acid phenelzine->phenylacetic_acid p_hydroxyphenylacetic_acid p-Hydroxyphenylacetic Acid phenelzine->p_hydroxyphenylacetic_acid cyclization Cyclization Products (e.g., Triazoles, Thiadiazoles) s_oxide->cyclization

Caption: Overview of potential degradation pathways for this compound.

cluster_phenelzine Phenelzine Moiety Degradation cluster_thioamide Hydrazinecarbothioamide Moiety Degradation phenelzine_moiety Phenylethylhydrazine Backbone oxidation_p Oxidation phenelzine_moiety->oxidation_p acetylation_p Acetylation (minor pathway) phenelzine_moiety->acetylation_p phenethylamine Phenethylamine oxidation_p->phenethylamine n_acetyl N-Acetyl-phenelzine acetylation_p->n_acetyl phenylacetic Phenylacetic Acid phenethylamine->phenylacetic p_hydroxy p-Hydroxyphenylacetic Acid phenylacetic->p_hydroxy thioamide_moiety Hydrazinecarbothioamide Backbone hydrolysis_t Hydrolysis thioamide_moiety->hydrolysis_t oxidation_t Oxidation thioamide_moiety->oxidation_t cyclization_t Intramolecular Cyclization thioamide_moiety->cyclization_t cleavage_products Hydrazine & Thioformyl Derivatives hydrolysis_t->cleavage_products s_oxide_t S-Oxide oxidation_t->s_oxide_t triazole 1,2,4-Triazole cyclization_t->triazole thiadiazole 1,3,4-Thiadiazole cyclization_t->thiadiazole s_dioxide_t S,S-Dioxide s_oxide_t->s_dioxide_t

Caption: Degradation pathways of the constituent moieties of the target compound.

References

N-(2-Phenylethyl)hydrazinecarbothioamide assay interference problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing assay interference problems encountered when working with N-(2-Phenylethyl)hydrazinecarbothioamide and related thiosemicarbazide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons this compound might interfere with my biochemical assay?

A1: this compound belongs to the thiosemicarbazide class of compounds, which are known to be chemically reactive and can interfere with assays through several mechanisms:

  • Redox Activity: The thiosemicarbazide moiety can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers) and oxygen, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1] This can lead to false positives in assays where a change in redox state is measured, or it can damage assay components like enzymes.

  • Thiol Reactivity: The thiocarbonyl group (C=S) can potentially react with free thiol groups on proteins, such as cysteine residues in enzymes.[2][3] This covalent modification can lead to non-specific inhibition of enzymes, resulting in false-positive results in inhibitor screens.

  • Metal Chelation: Thiosemicarbazides are known to be effective metal chelators.[4][5] If your assay relies on metal ions as cofactors (e.g., Mg²⁺, Zn²⁺, Fe²⁺), this compound could sequester these ions, leading to a loss of signal and apparent inhibition.

Q2: I am observing time-dependent inhibition in my enzyme assay. Could this be due to interference from my compound?

A2: Yes, time-dependent inhibition is a classic sign of a reactive compound. This could be due to the covalent modification of your enzyme by this compound, consistent with thiol reactivity.[2][3] It could also be a result of the gradual accumulation of H₂O₂ in the assay well due to redox cycling, which then inhibits the enzyme.

Q3: My results are not reproducible. One day the compound is active, the next it is not. What could be the cause?

A3: Poor reproducibility can be a sign of compound instability or reactivity. The stability of thiosemicarbazides can be sensitive to buffer conditions, including pH and the presence of oxidizing or reducing agents. It is also possible that the compound is degrading upon storage or during freeze-thaw cycles. We recommend preparing fresh solutions of the compound for each experiment from a solid stock.

Q4: Are there any specific assay formats that are more susceptible to interference from this class of compounds?

A4: Assays that are particularly sensitive to interference from thiosemicarbazides include:

  • Assays containing reducing agents like DTT or TCEP: These conditions can promote redox cycling.[1]

  • Thiol-dependent enzyme assays: Enzymes with critical cysteine residues in their active sites are susceptible to covalent modification.

  • Assays that use fluorescent readouts: The compound may have intrinsic fluorescence or act as a quencher, directly interfering with the signal. It is also possible for colored compounds to interfere with absorbance-based readouts.

  • Assays requiring divalent metal cations: These are prone to interference by metal chelation.[4][5]

Troubleshooting Guides

Problem 1: Suspected False Positive in an Enzyme Inhibition Assay

This guide will help you determine if the observed activity of this compound is a genuine inhibition of your target or an assay artifact.

Troubleshooting Workflow

False_Positive_Workflow start Start: Apparent Inhibition Observed check_redox Run Redox Activity Assay start->check_redox check_thiol Run Thiol Reactivity Assay start->check_thiol check_metal Test for Metal Chelation start->check_metal is_redox Redox Active? check_redox->is_redox is_thiol Thiol Reactive? check_thiol->is_thiol is_metal Chelator? check_metal->is_metal mitigate_redox Mitigation: Add Catalase or change reducing agent is_redox->mitigate_redox Yes retest Re-test in Primary Assay is_redox->retest No mitigate_thiol Mitigation: Increase DTT concentration or add scavenger thiol is_thiol->mitigate_thiol Yes is_thiol->retest No mitigate_metal Mitigation: Add excess metal ions is_metal->mitigate_metal Yes is_metal->retest No mitigate_redox->retest mitigate_thiol->retest mitigate_metal->retest conclusion_artifact Conclusion: Interference Likely retest->conclusion_artifact Activity Lost conclusion_real Conclusion: Likely True Inhibitor retest->conclusion_real Activity Retained

Caption: Troubleshooting workflow for suspected false positives.

Step-by-Step Guide:

  • Assess for Redox Activity:

    • Rationale: Redox cycling compounds can generate H₂O₂ in the presence of reducing agents, which can non-specifically inhibit enzymes.[1]

    • Action: Perform a redox cycling assay. A common method is the horseradish peroxidase-phenol red (HRP-PR) assay, which detects H₂O₂ production.[2]

    • Interpretation: If your compound generates H₂O₂ in this assay, it is likely a redox cycler.

    • Mitigation: Try adding catalase to your primary assay to quench the H₂O₂. If the inhibitory activity is lost, it was an artifact of redox cycling. Alternatively, consider if the reducing agent (e.g., DTT) is necessary for your assay and if it can be replaced with a weaker one (e.g., glutathione).

  • Evaluate Thiol Reactivity:

    • Rationale: The compound may be covalently modifying cysteine residues on your target protein.

    • Action: Perform a thiol reactivity assay, such as the DTNB (Ellman's) assay.[6][7] This measures the rate of reaction of your compound with a model thiol.

    • Interpretation: A time-dependent decrease in the free thiol concentration in the presence of your compound indicates reactivity.

    • Mitigation: In your primary assay, try increasing the concentration of DTT or adding another non-essential thiol as a scavenger. If the inhibition is reduced, it suggests a non-specific covalent interaction.

  • Investigate Metal Chelation:

    • Rationale: If your assay buffer contains metal ions that are essential for enzyme activity, the compound may be inhibiting the enzyme by sequestering these ions.[4][5]

    • Action: In your primary assay, add a slight excess of the essential metal ion(s).

    • Interpretation: If the inhibitory activity is rescued by the addition of excess metal ions, chelation is the likely cause of interference.

Summary of Potential Interferences and Counter-Assays

Interference MechanismDescriptionRecommended Counter-AssayMitigation Strategy
Redox Cycling Compound catalyzes the transfer of electrons from a reducing agent to oxygen, producing ROS (e.g., H₂O₂).HRP-Phenol Red assay to detect H₂O₂ production.[2]Add catalase to the assay buffer; remove or replace the reducing agent.
Thiol Reactivity Covalent modification of free thiol groups on proteins (cysteine residues).DTNB (Ellman's) assay with a model thiol (e.g., glutathione).[6][7]Increase the concentration of reducing agent (DTT); add a scavenger thiol.
Metal Chelation Sequestration of essential metal ion cofactors from the assay buffer.Test for rescue of activity by adding excess metal ions to the primary assay.Add a slight excess of the required metal cofactor.
Problem 2: Interference with Fluorescence-Based Assays

Troubleshooting Workflow

Fluorescence_Interference_Workflow start Start: Unexpected Signal in Fluorescence Assay check_intrinsic Measure Compound's Intrinsic Fluorescence start->check_intrinsic check_quenching Test for Quenching of Fluorophore start->check_quenching is_fluorescent Intrinsically Fluorescent? check_intrinsic->is_fluorescent is_quencher Quenches Signal? check_quenching->is_quencher mitigate_intrinsic Mitigation: Subtract background from compound-only control wells is_fluorescent->mitigate_intrinsic Yes retest Re-evaluate Assay Results is_fluorescent->retest No mitigate_quenching Mitigation: Use a different fluorophore or a non-fluorescent assay format is_quencher->mitigate_quenching Yes is_quencher->retest No mitigate_intrinsic->retest mitigate_quenching->retest conclusion_artifact Conclusion: Interference Confirmed retest->conclusion_artifact Signal Corrected conclusion_valid Conclusion: Data is Validated retest->conclusion_valid No Change

Caption: Workflow for troubleshooting fluorescence interference.

Step-by-Step Guide:

  • Check for Intrinsic Fluorescence:

    • Action: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your assay.

    • Interpretation: If the compound is fluorescent, it will contribute to the background signal and can lead to false negatives (if it masks a decrease in signal) or false positives (if it adds to the signal).

    • Mitigation: Run parallel control wells containing only the compound and buffer, and subtract this background fluorescence from your experimental wells.

  • Test for Fluorescence Quenching:

    • Action: In a cell-free system, mix your fluorescent probe/substrate with this compound and measure the fluorescence over time.

    • Interpretation: A decrease in fluorescence in the presence of your compound indicates that it is quenching the signal from your probe.

    • Mitigation: If quenching is observed, you may need to switch to a different fluorophore with a different emission spectrum or consider a non-fluorescence-based assay format (e.g., absorbance or luminescence).

Experimental Protocols

Protocol 1: DTNB (Ellman's) Assay for Thiol Reactivity

This protocol is adapted from standard methods to assess the reactivity of a test compound with free thiol groups.[6][7]

Materials:

  • This compound

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Glutathione (GSH) or another model thiol

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Prepare a 10 mM stock solution of GSH in the assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • Test Wells: 100 µL of assay buffer, 20 µL of 10 mM GSH, 2 µL of test compound stock (for a final concentration of 100 µM).

      • Control Wells (No Compound): 102 µL of assay buffer, 20 µL of 10 mM GSH.

      • Blank Wells (No GSH): 122 µL of assay buffer.

  • Initiate Reaction:

    • To all wells, add 20 µL of 10 mM DTNB solution.

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other wells.

    • Plot the absorbance at 412 nm versus time for both the control and test wells.

    • A faster decrease in absorbance in the test wells compared to the control indicates that the test compound is reacting with the free thiols of GSH.

Representative Data

Time (min)Absorbance at 412 nm (Control)Absorbance at 412 nm (Test Compound)
01.051.04
51.020.85
101.000.70
150.980.58
300.950.40
Protocol 2: HRP-Phenol Red Assay for Redox Cycling

This protocol is a common method to detect the production of hydrogen peroxide by redox-cycling compounds.[2]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Phenol Red

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 610 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of HRP (e.g., 10 µg/mL) in assay buffer.

    • Prepare a working solution of Phenol Red (e.g., 100 µM) in assay buffer.

    • Prepare a 10 mM stock solution of DTT in assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 100 µL:

      • Test Wells: 50 µL of assay buffer, 10 µL of HRP solution, 10 µL of Phenol Red solution, 10 µL of DTT stock, and 1 µL of test compound stock (for a final concentration of 100 µM).

      • Control Wells (No Compound): 51 µL of assay buffer, 10 µL of HRP solution, 10 µL of Phenol Red solution, 10 µL of DTT stock.

      • Blank Wells (No DTT): 61 µL of assay buffer, 10 µL of HRP solution, 10 µL of Phenol Red solution, 1 µL of test compound stock.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 610 nm.

  • Data Analysis:

    • An increase in absorbance at 610 nm in the test wells compared to the control wells indicates the production of H₂O₂.

This technical support guide provides a starting point for addressing potential assay interference issues with this compound. Careful experimental design and the use of appropriate counter-screens are essential for validating hits from high-throughput screening campaigns.

References

Technical Support Center: N-(2-Phenylethyl)hydrazinecarbothioamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized N-(2-Phenylethyl)hydrazinecarbothioamide.

Troubleshooting Guide: Common Purity Issues

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, leading to lower than expected purity.

Issue Potential Cause Recommended Solution
Low Yield and Purity Incomplete reaction.- Ensure stoichiometric amounts of phenethylhydrazine and isothiocyanate source are used.- Extend the reaction time or gently heat the reaction mixture under reflux.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Oily Product or Failure to Solidify Presence of unreacted starting materials or low molecular weight impurities.- Wash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities.- Attempt to precipitate the product from the reaction mixture by adding cold water.
Product Contaminated with Starting Materials Inefficient purification.- Perform recrystallization from a suitable solvent system. Ethanol is a common choice for thiosemicarbazides.[1]- If recrystallization is ineffective, consider column chromatography.
Off-white or Colored Product Presence of colored impurities or degradation products.- Recrystallize the product, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities.- Ensure the reaction and purification are carried out with clean glassware and high-purity solvents.
Broad Melting Point Range The presence of impurities.- A sharp melting point is a good indicator of purity. Repeated recrystallization should narrow the melting point range. While a specific melting point for this compound is not widely reported, similar compounds like N-phenylhydrazinecarbothioamide have a melting point of 138-140 °C.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as phenethylhydrazine or the isothiocyanate source. Additionally, side-reactions can lead to the formation of cyclized by-products like 1,2,4-triazoles or 1,3,4-thiadiazoles, especially if the reaction is heated for extended periods in the presence of acidic or basic catalysts.[1]

Q2: Which purification method is most effective for this compound?

A2: Recrystallization is the most commonly reported and often the most effective method for purifying thiosemicarbazides.[1] Ethanol is a frequently used solvent. For impurities that are difficult to remove by recrystallization, column chromatography can be a powerful alternative.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, ethanol is a good starting point. You can also test other polar protic solvents like methanol or solvent mixtures such as ethanol/water. The ideal solvent will result in the formation of well-defined crystals upon cooling.

Q4: How can I monitor the purity of my compound during purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purity. A single spot on the TLC plate in multiple solvent systems is a good indication of purity. For N-substituted thiosemicarbazides, a common solvent system for TLC is a mixture of ethyl acetate and n-hexane. Additionally, a sharp and consistent melting point is a reliable indicator of high purity. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[4]

Q5: What are the expected spectral characteristics of pure this compound?

A5: While specific spectral data should be acquired for your sample, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the protons of the phenylethyl group (aromatic and aliphatic), as well as exchangeable protons for the N-H groups of the hydrazinecarbothioamide moiety.

  • ¹³C NMR: Resonances for the carbons of the phenylethyl group and a characteristic signal for the thiocarbonyl (C=S) carbon.

  • FTIR: Characteristic stretching vibrations for N-H bonds (typically in the range of 3100-3400 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C bonds (aromatic), and the C=S bond.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general method for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Spotting: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., ethyl acetate). Spot the solutions onto the TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a suitable mobile phase. A good starting point is a mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v) .

  • Visualization: Visualize the spots under UV light (254 nm). A pure compound should ideally show a single spot.

Data Presentation

Analytical Technique Parameter Expected Observation for High Purity Reference/Notes
Melting Point Melting RangeA sharp range of 1-2 °C.For comparison, N-phenylhydrazinecarbothioamide melts at 138-140 °C.[2][3]
TLC (Silica Gel) Rf valueA single, well-defined spot.A solvent system of ethyl acetate/n-hexane is a good starting point.
HPLC (RP-C18) Peak PurityA single, sharp, and symmetrical peak.Mobile phases often consist of methanol/water or acetonitrile/water mixtures.[4]

Visualizations

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Phenethylhydrazine + Isothiocyanate Source reaction Reaction in Polar Solvent (e.g., Ethanol) start->reaction crude Crude Product reaction->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product tlc TLC mp Melting Point hplc HPLC pure_product->tlc pure_product->mp pure_product->hplc

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impure Product

start Impure Product (Broad Melting Point / Multiple TLC Spots) check_impurities Identify Nature of Impurities (e.g., Oily, Colored) start->check_impurities oily Oily Impurities? check_impurities->oily colored Colored Impurities? oily->colored No wash Wash with Non-Polar Solvent (e.g., Hexane) oily->wash Yes charcoal Recrystallize with Activated Charcoal colored->charcoal Yes recrystallize Perform/Repeat Recrystallization colored->recrystallize No wash->colored charcoal->recrystallize column Consider Column Chromatography recrystallize->column Purity Still Low pure Pure Product recrystallize->pure Purity Improved column->pure

Caption: Troubleshooting flowchart for purifying this compound.

References

N-(2-Phenylethyl)hydrazinecarbothioamide experimental variability reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when working with N-(2-Phenylethyl)hydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound is a versatile precursor molecule in organic synthesis, primarily used for the creation of various heterocyclic compounds such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles.[1] The phenethylamine component of its structure is found in many neuroactive compounds, making it a molecule of interest for medicinal chemistry and drug discovery.[1] Its structural similarity to phenelzine, a known monoamine oxidase (MAO) inhibitor, suggests its potential for investigation in neuropharmacology.[2][3][4]

Q2: What are the common methods for synthesizing this compound?

A2: The most common and well-established method is the condensation reaction between a substituted hydrazine and an isothiocyanate.[1] Specifically, this compound can be synthesized by reacting 2-phenylethylhydrazine with a salt of thiocyanic acid, or alternatively, by treating 2-phenylethyl isothiocyanate with hydrazine hydrate.[1]

Q3: What are the key functional groups in this compound and their significance?

A3: The molecule has two key functional groups that dictate its reactivity:

  • Hydrazine Moiety (-NH-NH2): With two nucleophilic nitrogen atoms, this group is crucial for condensation reactions, particularly with carbonyl compounds, leading to the formation of thiosemicarbazones which can then be cyclized.[1]

  • Thiocarbonyl Group (C=S): This group is reactive and participates in cyclization reactions, essential for forming sulfur-containing heterocycles like thiadiazoles.[1]

Q4: What are the expected spectroscopic characteristics for this compound?

  • ¹H NMR: Resonances for aromatic protons (δ 6.5–8.5 ppm), NH groups (δ 9–11 ppm), and the ethyl chain protons (δ 1–3 ppm) would confirm the structure.

  • FT-IR: Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H stretching would be present. For similar thiosemicarbazide derivatives, N-H stretches appear around 3300 cm⁻¹, and C=O stretches (if applicable in derivatives) around 1700 cm⁻¹.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Synthesis and Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials (2-phenylethyl isothiocyanate or hydrazine hydrate). 4. Incorrect stoichiometry.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] 2. If the reaction is slow at room temperature, consider gentle heating or refluxing in a suitable solvent like ethanol or methanol.[5][6] 3. Ensure the purity of starting materials. Use freshly distilled reagents if necessary. 4. Use a slight excess of hydrazine hydrate, as it can be volatile.
Formation of Side Products 1. Reaction of hydrazine with the thiocarbonyl group of the product. 2. Formation of symmetrical thiourea or carbohydrazide from starting materials. 3. Cyclization to form heterocyclic byproducts under harsh conditions (e.g., high heat, strong acid/base).[1]1. Control the reaction temperature; avoid excessive heating. 2. Add the isothiocyanate dropwise to the hydrazine solution to maintain a low concentration of the isothiocyanate. 3. Use milder reaction conditions. If cyclization is a problem, consider performing the reaction at room temperature for a longer duration.
Product Precipitation Issues 1. Product is too soluble in the reaction solvent. 2. Insufficient product concentration.1. If the product does not precipitate upon cooling, try adding cold water to the reaction mixture to induce precipitation. 2. Concentrate the reaction mixture by removing some of the solvent under reduced pressure.
Purification and Characterization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in Purification 1. Presence of unreacted starting materials. 2. Oily product that is difficult to crystallize. 3. Co-precipitation of impurities.1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold diethyl ether). 2. Attempt recrystallization from a different solvent or a solvent pair (e.g., ethanol/water, methanol/ether). Trituration with a non-polar solvent like hexane can sometimes induce solidification. 3. If recrystallization is ineffective, consider column chromatography for purification.[7]
Inconsistent Spectroscopic Data 1. Presence of residual solvent in the sample. 2. Impurities from the reaction or purification process. 3. Product degradation.1. Dry the sample thoroughly under high vacuum. 2. Re-purify the sample. Compare the spectra with literature values for similar compounds to identify potential impurities. 3. Store the compound in a cool, dark, and dry place. Thiosemicarbazides can be sensitive to heat and light.

Experimental Protocols

Representative Synthesis of this compound

This is a general procedure based on the synthesis of similar thiosemicarbazide derivatives and may require optimization.

Materials:

  • 2-Phenylethyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-phenylethyl isothiocyanate (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • If the reaction is not complete, the mixture can be gently refluxed for 1-2 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Signaling Pathways and Experimental Workflows

Given the structural similarity of this compound to the known monoamine oxidase (MAO) inhibitor phenelzine, a plausible biological mechanism of action to investigate is the inhibition of MAO enzymes.[2][3][4]

Monoamine Oxidase Inhibition Signaling Pathway

MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the presynaptic neuron.[2][8] Inhibition of MAO leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling.[2][]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Released_MA Increased Monoamines Vesicles->Released_MA Release Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibition Receptors Postsynaptic Receptors Released_MA->Receptors Binding Signaling Downstream Signaling (e.g., cAMP pathway) Receptors->Signaling

Caption: Proposed MAO inhibition pathway for this compound.

Experimental Workflow for Investigating MAO Inhibition

The following workflow outlines the key steps to experimentally validate the hypothesis that this compound acts as an MAO inhibitor.

Experimental_Workflow Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS, FT-IR) Synthesis->Characterization MAO_Assay In vitro MAO-A and MAO-B Inhibition Assay Characterization->MAO_Assay IC50 Determination of IC50 Values MAO_Assay->IC50 Cell_Culture Cell-based Assays (e.g., neuronal cell lines) IC50->Cell_Culture Neurotransmitter_Levels Measurement of Neurotransmitter Levels (e.g., by HPLC) Cell_Culture->Neurotransmitter_Levels Data_Analysis Data Analysis and Conclusion Neurotransmitter_Levels->Data_Analysis

Caption: Workflow for evaluating the MAO inhibitory activity of the compound.

References

Validation & Comparative

Unveiling the Biological Target of N-(2-Phenylethyl)hydrazinecarbothioamide: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and validation of a drug's biological target are paramount. This guide provides a comparative framework for elucidating the molecular target of N-(2-Phenylethyl)hydrazinecarbothioamide, a compound of interest within the versatile thiosemicarbazide class of molecules.

While the precise biological target of this compound is not yet definitively established in publicly available research, the broader class of thiosemicarbazides has shown a range of biological activities. This guide outlines a systematic approach to identifying and validating the specific target of this compound, comparing potential methodologies and the types of data required.

Potential Biological Activities of Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives have been investigated for various therapeutic applications. Based on studies of analogous compounds, potential mechanisms of action for this compound could include:

  • Enzyme Inhibition: Molecular docking studies on related thiosemicarbazides suggest they may act as dual inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1]

  • Anticancer Activity: A related hydrazinecarbothioamide derivative demonstrated cytotoxic potency against various cancer cell lines, with further investigation revealing tubulin inhibitory activity.[2]

  • Antifungal Activity: A primary mechanism for antifungal agents is the disruption of the fungal cell membrane's integrity.[1]

Given the lack of a confirmed target, a comprehensive target identification and validation workflow is necessary.

A Proposed Workflow for Target Identification and Validation

The following diagram outlines a logical workflow for identifying and subsequently validating the biological target of this compound.

cluster_identification Target Identification cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Putative Targets Putative Targets Affinity Chromatography->Putative Targets Yeast Two-Hybrid Yeast Two-Hybrid Yeast Two-Hybrid->Putative Targets Phage Display Phage Display Phage Display->Putative Targets Computational Prediction Computational Prediction Computational Prediction->Putative Targets Binding Assays Binding Assays Validated Target Validated Target Binding Assays->Validated Target Enzymatic Assays Enzymatic Assays Enzymatic Assays->Validated Target Cellular Thermal Shift Assay Cellular Thermal Shift Assay Cellular Thermal Shift Assay->Validated Target Genetic Manipulation Genetic Manipulation Genetic Manipulation->Validated Target This compound This compound This compound->Affinity Chromatography This compound->Yeast Two-Hybrid This compound->Phage Display This compound->Computational Prediction Putative Targets->Binding Assays Putative Targets->Enzymatic Assays Putative Targets->Cellular Thermal Shift Assay Putative Targets->Genetic Manipulation

Caption: A workflow for identifying and validating the biological target of a novel compound.

Comparative Analysis of Target Validation Methodologies

Once putative targets are identified, a suite of validation experiments should be employed. The table below compares common techniques.

Method Principle Data Output Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target protein.Binding affinity (KD), association/dissociation rates (ka/kd).Real-time, label-free, provides kinetic data.Requires purified protein, potential for protein immobilization issues.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Gold standard for thermodynamics, solution-based.Requires large amounts of purified protein and compound.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in a cellular environment.Target engagement in cells, melting temperature shifts.In-cell/in-vivo applicability, no need for compound labeling.Not all proteins show a clear thermal shift, requires specific antibodies.
Enzymatic Assays Measures the effect of the compound on the catalytic activity of a putative enzyme target.IC50/EC50 values, mechanism of inhibition.Direct measure of functional consequence of binding.Only applicable to enzyme targets, requires a suitable substrate and assay.
Genetic Approaches (e.g., CRISPR/siRNA) Modulates the expression of the putative target gene to see if it phenocopies the compound's effect.Cellular phenotype changes.Provides strong evidence for target relevance in a biological context.Potential for off-target effects, compensation mechanisms can mask results.

Experimental Protocols

Detailed protocols are crucial for reproducibility. Below are example methodologies for key validation experiments.

Surface Plasmon Resonance (SPR) Protocol
  • Immobilization of Target Protein: Covalently immobilize the purified putative target protein onto a sensor chip surface using amine coupling chemistry.

  • Ligand Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor surface and a reference surface.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic and affinity constants.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature upon compound treatment.

Illustrative Signaling Pathway

Should the target of this compound be identified as an inhibitor of a key kinase in a cancer-related pathway, visualizing its impact is essential. The following is a hypothetical representation of its action.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Putative Target Kinase Putative Target Kinase Receptor Tyrosine Kinase->Putative Target Kinase Downstream Effector Downstream Effector Putative Target Kinase->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation Apoptosis Apoptosis Downstream Effector->Apoptosis Compound This compound Compound->Putative Target Kinase

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

By following a structured approach of target identification followed by rigorous, multi-faceted validation, the mechanism of action of this compound can be elucidated. This will pave the way for its further development as a potential therapeutic agent.

References

A Comparative Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(2-Phenylethyl)hydrazinecarbothioamide derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. By summarizing key experimental data on their anti-cancer, anti-microbial, and anti-inflammatory activities, this document aims to facilitate further research and development in this promising field. The data presented is compiled from various studies on hydrazinecarbothioamide and thiosemicarbazone derivatives. While specific data for this compound derivatives are highlighted where available, data from closely related analogues are also included to provide a broader context for structure-activity relationships.

Quantitative Performance Data

To facilitate a clear comparison of the biological activities of this compound and related derivatives, the following tables summarize key quantitative data from various experimental studies.

Table 1: Anti-Cancer Activity of Hydrazinecarbothioamide Derivatives

The anti-cancer potential of these derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-Chlorophenyl)hydrazinecarbothioamideMurine Leukemia (L1210)19[1]
N-(4-Chlorophenyl)hydrazinecarbothioamideHuman T-lymphocyte (CEM)17[1]
N-(4-Methoxyphenyl)hydrazinecarbothioamideMurine Leukemia (L1210)4.4[1]
N-(4-Methoxyphenyl)hydrazinecarbothioamideHuman T-lymphocyte (CEM)1.9[1]
N-(4-Fluorophenyl)hydrazinecarbothioamideMurine Leukemia (L1210)>100[1]
N-(4-Fluorophenyl)hydrazinecarbothioamideHuman T-lymphocyte (CEM)>100[1]
Table 2: Anti-Microbial Activity of Hydrazinecarbothioamide Derivatives

The anti-microbial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Nitrofurazone Analogue 38Staphylococcus epidermidis ATCC 12228<1[2]
Nitrofurazone AnaloguesStaphylococcus spp. ATCC0.002–7.81[2]
Nitrofurazone AnaloguesBacillus spp. ATCC0.002–7.81[2]
Pyrazoline Derivative 22Enterococcus faecalis32[3]
Pyrazoline Derivative 24Enterococcus faecalis32[3]
Pyrazoline and Hydrazone DerivativesVarious Bacteria32-512[3]
Table 3: Anti-Inflammatory Activity of Hydrazinecarbothioamide Derivatives

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model, where the percentage of edema inhibition indicates the compound's efficacy.

Compound/DerivativeDoseTime PointEdema Inhibition (%)Reference
Indole-based Thiosemicarbazone (LT87)Not Specified4 h100[4]
Indole-based Thiosemicarbazone (LT81)Not Specified6 h89[4]
Indole-based Thiosemicarbazone (LT76)Not Specified6 h64.8[4]
1,3,5-Triazine Derivative 3200 mg/kg4 h99.69[5]
1,3,5-Triazine Derivative 1200 mg/kg4 h96.31[5]
1,3,5-Triazine Derivative 2200 mg/kg4 h72.08[5]
Indomethacin (Standard)10 mg/kg4 h57.66[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of this compound Derivatives

A common and well-established method for synthesizing N-substituted thiosemicarbazides, including this compound, involves the condensation reaction of a substituted hydrazine with an isothiocyanate.

General Procedure:

  • Dissolve 2-phenylethylhydrazine in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the appropriate isothiocyanate to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Anti-Cancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Anti-Microbial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Administer the test compounds to a group of rats at a specific dose (e.g., orally or intraperitoneally). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways and mechanisms of action for thiosemicarbazone derivatives, the broader class to which this compound belongs.

anticancer_pathway TSC Thiosemicarbazone Derivative ROS Increased Reactive Oxygen Species (ROS) TSC->ROS Mito Mitochondrial Dysfunction TSC->Mito ROS->Mito DNA_damage DNA Damage ROS->DNA_damage Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Caption: Putative anti-cancer mechanism of thiosemicarbazone derivatives.

antimicrobial_workflow TSC Thiosemicarbazone Derivative Enzyme_inhibition Inhibition of Essential Bacterial Enzymes (e.g., DNA gyrase) TSC->Enzyme_inhibition Metal_chelation Chelation of Essential Metal Ions TSC->Metal_chelation DNA_synthesis_inhibition Inhibition of DNA Replication & Repair Enzyme_inhibition->DNA_synthesis_inhibition Metabolic_disruption Disruption of Metabolic Pathways Metal_chelation->Metabolic_disruption Bacterial_death Bacterial Cell Death DNA_synthesis_inhibition->Bacterial_death Metabolic_disruption->Bacterial_death

Caption: Proposed anti-microbial action of thiosemicarbazone derivatives.

antiinflammatory_pathway Inflammatory_stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_stimuli->NFkB COX COX Enzymes (COX-1, COX-2) Inflammatory_stimuli->COX Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pro_inflammatory_cytokines->Inflammation Prostaglandins->Inflammation TSC Thiosemicarbazone Derivative TSC->NFkB Inhibition TSC->COX Inhibition

Caption: Anti-inflammatory mechanism via inhibition of key signaling pathways.

References

Comparative Efficacy Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of published studies detailing the biological efficacy of N-(2-Phenylethyl)hydrazinecarbothioamide. While this compound is recognized as a valuable precursor in the synthesis of various heterocyclic molecules, its direct therapeutic effects and comparisons with established drugs have not been documented in accessible research.

Currently, this compound is primarily utilized in exploratory medicinal chemistry and as a building block for creating more complex chemical structures. The phenethylamine component of its structure is a known feature in many neuroactive compounds, and the hydrazinecarbothioamide core is a key pharmacophore in various biologically active molecules. However, specific quantitative data on its performance, such as IC50 or EC50 values, from preclinical or clinical studies are not available.

Potential Therapeutic Areas of Related Compounds

While data on this compound itself is lacking, research into the broader classes of hydrazinecarbothioamides and thiosemicarbazides, to which it belongs, suggests several potential areas of biological activity. Studies on analogous compounds have indicated potential efficacy in the following areas:

  • Antioxidant Activity: Certain hydrazinecarbothioamide derivatives have demonstrated the ability to scavenge free radicals in vitro.

  • Antimicrobial Effects: Various compounds within this class have been investigated for their antibacterial and antifungal properties.

  • Enzyme Inhibition: The structural characteristics of these compounds suggest potential interactions with and inhibition of various enzymes, particularly metalloenzymes.

It is crucial to emphasize that these findings are based on related but structurally distinct molecules. The specific biological activity of this compound could differ significantly.

Comparison with Structurally Related Known Drugs: Phenelzine

Given the structural similarity of this compound to the established antidepressant and anxiolytic drug phenelzine (β-phenylethylhydrazine), a hypothetical comparison can be drawn based on the known mechanism of phenelzine.

Phenelzine is a non-selective and irreversible monoamine oxidase (MAO) inhibitor. By inhibiting MAO-A and MAO-B, it increases the levels of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the brain, which is understood to be the primary mechanism behind its therapeutic effects.

Signaling Pathway of Monoamine Oxidase Inhibitors like Phenelzine

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO-A & MAO-B) Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO Breakdown Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Release Release into Synaptic Cleft Vesicles->Release Receptors Postsynaptic Receptors Release->Receptors Binding Signal Signal Transduction Receptors->Signal Activation Phenelzine Phenelzine Phenelzine->MAO Inhibition

Caption: Mechanism of action of MAO inhibitors like phenelzine.

Without experimental data, it is impossible to determine if this compound exhibits similar MAO inhibitory activity or possesses a different mechanism of action entirely.

Conclusion

The request for a comparative guide on the efficacy of this compound versus known drugs cannot be fulfilled at this time due to a lack of available scientific data. The compound remains in the realm of synthetic chemistry and early-stage drug discovery, with no published reports on its biological performance. Future research is required to elucidate any potential therapeutic effects and to provide the necessary data for a meaningful comparison with established pharmaceuticals. Researchers interested in this molecule may find utility in screening it for activities suggested by its chemical class, such as antimicrobial, antioxidant, or enzyme-inhibitory effects.

Comparative Cross-Reactivity Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the potential cross-reactivity of N-(2-Phenylethyl)hydrazinecarbothioamide, a compound of interest in neuropharmacological research. Due to the limited direct experimental data on this specific molecule, this report leverages data from its close structural analog, phenelzine (2-phenylethylhydrazine), to infer a likely cross-reactivity profile. Phenelzine shares the core 2-phenylethylamine structure, a key pharmacophore known for its interaction with various central nervous system (CNS) targets. The primary difference is the presence of a hydrazinecarbothioamide moiety in the target compound, which may influence its binding characteristics.

This guide is intended for researchers, scientists, and drug development professionals to inform early-stage assessment of the selectivity and potential off-target effects of this compound and its derivatives. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further investigation.

Inferred Cross-Reactivity Profile from Phenelzine Data

Phenelzine is a well-characterized monoamine oxidase (MAO) inhibitor. Its binding affinity and inhibitory activity have been determined for its primary targets, MAO-A and MAO-B, as well as for other potential off-targets. The following table summarizes the available quantitative data for phenelzine, which serves as a surrogate to predict the potential cross-reactivity of this compound.

Target Ligand Assay Type Species Ki (µM) IC50 (µM) Reference
Monoamine Oxidase A (MAO-A)PhenelzineEnzyme InhibitionHuman0.82-[1]
Monoamine Oxidase B (MAO-B)PhenelzineEnzyme InhibitionHuman3.9-[1]
I2 Imidazoline-preferring ReceptorsPhenelzineRadioligand Binding ([3H]-idazoxan)Rat (Brain)0.3-6-[2]
I2 Imidazoline-preferring ReceptorsPhenelzineRadioligand Binding ([3H]-idazoxan)Rat (Liver)0.3-6-[2]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of the potency of a compound in inhibiting a biological function. Lower values indicate higher potency.

Experimental Methodologies

To facilitate further research and direct comparison, detailed protocols for key assays relevant to the predicted targets are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is measured by monitoring the conversion of a substrate to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Test compound (e.g., this compound)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Add a defined amount of MAO-A or MAO-B enzyme to each well of the microplate.

  • Add the test compound or control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][4][5][6][7]

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific serotonin receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. The ability of a non-radiolabeled test compound to displace the radioligand is measured, providing an indication of its binding affinity.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype

  • Radioligand specific for the target receptor (e.g., [3H]-5-HT, [3H]-ketanserin)

  • Test compound (e.g., this compound)

  • Unlabeled competing ligand for non-specific binding determination (e.g., excess of unlabeled 5-HT)

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the unlabeled competing ligand (for non-specific binding).

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

  • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[8][9][10][11][12]

GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a compound on the enzyme GABA-T.

Principle: The activity of GABA-T is determined by a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.

Materials:

  • Purified GABA-T enzyme

  • Succinic semialdehyde dehydrogenase (SSADH)

  • GABA

  • α-ketoglutarate

  • NADP+

  • Test compound (e.g., this compound)

  • Positive control (e.g., vigabatrin)

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a cuvette, prepare a reaction mixture containing assay buffer, GABA, α-ketoglutarate, NADP+, and SSADH.

  • Add the test compound or control to the reaction mixture and pre-incubate for a specified time.

  • Initiate the reaction by adding the GABA-T enzyme.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percentage of inhibition of GABA-T activity.

  • Calculate the IC50 value from the dose-response curve.[13][14][15][16][17]

Visualizing Cross-Reactivity Studies and Potential Signaling Pathways

To further aid in the conceptualization of cross-reactivity assessment and the potential biological implications of this compound, the following diagrams are provided.

Cross_Reactivity_Workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Potency cluster_functional Functional Characterization cluster_invivo In Vivo Validation primary_target Primary Target Assay (e.g., MAO-A/B) dose_response Dose-Response Curves (IC50/Ki Determination) primary_target->dose_response Identified Hits broad_panel Broad Receptor/Enzyme Panel (e.g., Safety Panel) broad_panel->dose_response selectivity Selectivity Profiling (Comparison of Potencies) dose_response->selectivity functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) selectivity->functional_assays cellular_models Cell-Based Models functional_assays->cellular_models pk_pd Pharmacokinetics/ Pharmacodynamics cellular_models->pk_pd off_target_effects In Vivo Off-Target Effect Assessment pk_pd->off_target_effects

Caption: Workflow for assessing compound cross-reactivity.

Signaling_Pathway cluster_compound This compound cluster_targets Potential Off-Targets cluster_effects Downstream Cellular Effects compound Compound MAO MAO-A/B compound->MAO Inhibition Serotonin_R Serotonin Receptors compound->Serotonin_R Binding Adrenergic_R Adrenergic Receptors compound->Adrenergic_R Binding Neurotransmitter ↑ Monoamine Neurotransmitters MAO->Neurotransmitter Leads to Second_Messenger Modulation of Second Messengers Serotonin_R->Second_Messenger Adrenergic_R->Second_Messenger Gene_Expression Changes in Gene Expression Second_Messenger->Gene_Expression

Caption: Hypothetical signaling pathways affected by the compound.

References

A Comparative Guide to the Experimental Reproducibility of N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data for N-(2-Phenylethyl)hydrazinecarbothioamide and its derivatives. The aim is to offer an objective overview of its synthesis, characterization, and reported biological activities to aid researchers in assessing the reproducibility of experimental outcomes.

I. Synthesis and Characterization

The synthesis of this compound and its analogs typically follows a well-established pathway involving the condensation of a hydrazine derivative with an isothiocyanate.[1] However, specific details regarding reaction conditions, yields, and purification methods for this compound are not consistently reported in the available literature, making a direct comparison of reproducibility challenging.

Table 1: Synthesis and Characterization Data for this compound and Analogs

CompoundSynthesis MethodYield (%)Melting Point (°C)Spectroscopic DataReference
This compound Phenethylhydrazine + Isothiocyanate saltNot consistently reportedNot consistently reported¹H NMR, ¹³C NMR, and IR data are not readily available in compiled form. Expected ¹³C NMR signals: thiocarbonyl (C=S) at δ 175-185 ppm, aromatic carbons at δ 125-140 ppm, and ethyl group carbons at δ 35-40 ppm and around δ 45-50 ppm.[1][1]
2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamideFlash column chromatography88%235–237¹H NMR and ¹³C NMR data available.[2][2]
N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamideReflux in ethanol86%Not specifiedCharacterized by FT-IR, ¹H-NMR, and ¹³C-NMR.[3][3]
N-(Phenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideNot specified71.42%178-179Analytical and FT-IR data available.[3][3]

Experimental Protocol: General Synthesis of Hydrazinecarbothioamides

A common method for synthesizing N-substituted hydrazinecarbothioamides involves the reaction of a substituted hydrazine with an isothiocyanate.[1] Typically, equimolar amounts of the hydrazine derivative and the appropriate isothiocyanate are refluxed in a suitable solvent, such as ethanol, for several hours.[3][4] The reaction progress is often monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried. Purification is typically achieved by recrystallization or column chromatography.[2]

Synthesis Workflow

G cluster_start Starting Materials Hydrazine Phenethylhydrazine Reflux Reflux Hydrazine->Reflux Isothiocyanate Isothiocyanate Derivative Isothiocyanate->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Precipitate Precipitation on Cooling Reflux->Precipitate Filtration Filtration & Washing Precipitate->Filtration Purification Recrystallization / Chromatography Filtration->Purification Product N-(2-Phenylethyl)hydrazine- carbothioamide Purification->Product

Caption: General workflow for the synthesis of this compound.

II. Biological Activity

Derivatives of hydrazinecarbothioamide have been investigated for various biological activities, including antimicrobial and antioxidant effects. However, quantitative data specifically for this compound is limited in the reviewed literature. The presented data primarily pertains to its analogs.

Table 2: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

CompoundTarget OrganismMIC (µM)Reference
4-bromophenyl substituted hydrazinecarbothioamide derivativeS. aureus12.5[3]
n-propyl substituted hydrazinecarbothioamide derivativeP. aeruginosa0.78[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The antimicrobial activity of the compounds is commonly assessed using the broth microdilution method. A stock solution of each compound is prepared, typically in DMSO. Serial dilutions are then made in a 96-well microplate containing a suitable broth medium. Bacterial strains are added to each well, and the plates are incubated under appropriate conditions. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Table 3: Antioxidant Activity of Hydrazinecarbothioamide Derivatives

CompoundAssayIC50 (µM)Reference
2-(4-(4-Chlorophenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamideDPPH39.79[5]
N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide Hg complexDPPH23.81 ± 1.57[6]
N1-(2-chlorophenyl)-N2-phenyl-1,2-hydrazinedicarbothioamide Zn complexDPPH24.53 ± 1.12[6]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of the test compound is mixed with a DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance is then measured at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated, and the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[5][6]

Potential Signaling Pathway: Antioxidant Mechanism

G ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Cell_Damage Cellular Damage ROS->Cell_Damage Compound N-(2-Phenylethyl)hydrazine- carbothioamide H_atom Hydrogen Atom Donation Compound->H_atom Acts as antioxidant Stable_Radical Stable Compound Radical Compound->Stable_Radical H_atom->ROS Donates H• Protection Cellular Protection Neutralized_ROS->Protection

Caption: Postulated antioxidant mechanism of hydrazinecarbothioamides.

III. Comparative Compound: Phenelzine

Given the structural similarity of this compound to Phenelzine (phenylethylhydrazine), a well-known monoamine oxidase inhibitor (MAOI), a comparison is warranted for researchers in drug development.

Table 4: Comparison with Phenelzine

FeatureThis compoundPhenelzine
Chemical Class HydrazinecarbothioamideHydrazine
Primary Use Research compound with potential antimicrobial and antioxidant activities.Antidepressant and anxiolytic drug.[7][8]
Mechanism of Action Postulated to act as a radical scavenger (antioxidant) or interfere with microbial processes.Irreversible inhibitor of monoamine oxidase (MAO-A and MAO-B), increasing levels of neurotransmitters like serotonin, norepinephrine, and dopamine.[7][8][9]
Clinical Status Not clinically approved.FDA approved for treating atypical, non-endogenous, or neurotic depression.[9]

Phenelzine's Mechanism of Action

G Phenelzine Phenelzine MAO Monoamine Oxidase (MAO) Phenelzine->MAO Inhibits IncreasedLevels Increased Neurotransmitter Levels in Synapse Breakdown Neurotransmitter Breakdown MAO->Breakdown Catalyzes Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->Breakdown Breakdown->IncreasedLevels Prevents TherapeuticEffect Antidepressant & Anxiolytic Effects IncreasedLevels->TherapeuticEffect

Caption: Simplified mechanism of action of Phenelzine as a MAO inhibitor.

IV. Conclusion

While this compound belongs to a class of compounds with demonstrated biological potential, a comprehensive and reproducible experimental profile for this specific molecule is not yet well-established in the public domain. The available data on its synthesis is often general, and quantitative biological activity data is sparse. This lack of detailed, repeated findings presents a challenge for researchers aiming to build upon previous work. For professionals in drug development, while the phenylethylhydrazine moiety is present in the approved drug Phenelzine, the addition of the carbothioamide group significantly alters the molecule's properties, and its potential as a therapeutic agent requires further, more detailed investigation. Future research should focus on reporting detailed experimental protocols, yields, and comprehensive characterization data to establish a more robust and reproducible scientific foundation for this compound.

References

A Comparative Guide to N-(2-Phenylethyl)hydrazinecarbothioamide and Other Phenylethylamine Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of N-(2-Phenylethyl)hydrazinecarbothioamide in the context of related phenylethylamine compounds, supported by available experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound with other notable phenylethylamine compounds. While direct quantitative biological data for this compound on key neurological targets is limited in publicly available literature, this comparison leverages data from structurally related compounds to provide a predictive assessment of its potential activities. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships within the phenylethylamine class of molecules.

Chemical Structure and Synthesis

This compound belongs to the thiosemicarbazide class of compounds, characterized by a hydrazine group linked to a carbothioamide moiety.[1] The phenylethylamine skeleton is a well-known pharmacophore present in many neuroactive compounds.[1] The synthesis of this compound is typically achieved through the reaction of phenethylhydrazine with an isothiocyanate or by treating 2-phenylethyl isothiocyanate with hydrazine.[1] This versatile scaffold serves as a precursor for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[1]

Comparative Biological Activity

Phenylethylamine and its derivatives are known to interact with several key targets in the central nervous system, including monoamine oxidase (MAO), the dopamine transporter (DAT), and serotonin (5-HT) receptors. The following sections compare the known activities of various phenylethylamine compounds at these targets.

Monoamine Oxidase (MAO) Inhibition

Table 1: Comparative MAO Inhibition Data for Selected Phenylethylamine Derivatives

CompoundTargetInhibition Value (Ki/IC50)NotesReference
PhenelzineMAO-AKi: 4.7 x 10⁻⁸ MIrreversible inhibitor[6]
PhenelzineMAO-BKi: 1.5 x 10⁻⁸ MIrreversible inhibitor[6]
AmphetamineMAO-AKi: 5.3 µMCompetitive inhibitor[7]
MethamphetamineMAO-AKi: 17.2 µMCompetitive inhibitor[7]
α-Ethylphenethylamine (AEPEA)MAO-AKi: 14.0 µMCompetitive inhibitor[7]
α-Ethylphenethylamine (AEPEA)MAO-BKi: 234 µMCompetitive inhibitor[7]
N,α-Diethylphenethylamine (N,α-DEPEA)MAO-AKi: 251 µMWeak inhibitor[7]
N,α-Diethylphenethylamine (N,α-DEPEA)MAO-BKi: 159 µMWeak inhibitor[7]
Aryl thiosemicarbazone (SB5)MAO-AIC50: 1.82 ± 0.14 μMReversible inhibitor[3]
Aryl thiosemicarbazone (SB7)MAO-BIC50: 1.43 ± 0.014 μMReversible inhibitor[3]
Benzofuran thiosemicarbazone (2b)MAO-BIC50: 0.042 ± 0.002 µMReversible, non-competitive inhibitor[4]
Dopamine Transporter (DAT) Inhibition

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism associated with stimulant and antidepressant effects. Numerous phenylethylamine derivatives have been shown to inhibit DAT.[8]

Table 2: Comparative Dopamine Transporter (DAT) Inhibition Data for Selected Phenylethylamine Derivatives

CompoundIC50 (nM)Reference
Arylethylamine derivative 9360.5[9]
2-(alkyl amino)-1-arylalkan-1-one derivative 19398.6[9]
2-(alkyl amino)-1-arylalkan-1-one derivative 21413.4[9]
2-(alkyl amino)-1-arylalkan-1-one derivative 26421.0[9]
2-(alkyl amino)-1-arylalkan-1-one derivative 25493.2[9]
Serotonin (5-HT) Receptor Binding Affinity

Phenylethylamines are also known to interact with various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is associated with psychedelic effects. The binding affinity of these compounds can vary significantly based on their structural modifications.[10]

Table 3: Comparative 5-HT Receptor Binding Affinity (Ki, nM) for Selected Phenethylamine Derivatives

Compound5-HT2A5-HT2B5-HT2CReference
25D-NBOMe<12.05<1[4]
25E-NBOMe<11.11<1[4]
25I-NBOH<11.91Low nM[4]
25H-NBOMeLow nM>5016-19[4]
DOMLow nM>50>50[4]
LSD<10.57Low nM[4]
Constrained Phenylethylamine 9>1000110130[5]
Constrained Phenylethylamine 10>100070150[5]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against MAO-A and MAO-B.

Methodology:

  • Enzyme and Substrate: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is a commonly used non-selective substrate that is oxidized by both MAO isoforms to 4-hydroxyquinoline, a fluorescent product.

  • Assay Procedure:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the MAO enzyme in a buffer solution at 37°C.

    • The enzymatic reaction is initiated by the addition of kynuramine.

    • The reaction is incubated for a specific period (e.g., 20-30 minutes) at 37°C.

    • The reaction is terminated by the addition of a strong base (e.g., NaOH).

    • The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader (excitation ~320 nm, emission ~380-405 nm).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Dopamine Transporter (DAT) Reuptake Assay

Objective: To measure the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter.

Methodology:

  • Cell Line: A cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 cells, is used.

  • Radioligand: [³H]Dopamine or a fluorescent dopamine analog is used to measure uptake.

  • Assay Procedure:

    • The hDAT-expressing cells are plated in a multi-well plate.

    • The cells are pre-incubated with the test compound at various concentrations at 37°C.

    • The radiolabeled dopamine is added to the wells to initiate the uptake.

    • After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR-12909). The IC50 value is calculated from the concentration-response curve.

Serotonin (5-HT) Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Methodology:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT receptor of interest are used.

  • Radioligand: A high-affinity radioligand specific for the receptor subtype is used (e.g., [³H]ketanserin or [¹²⁵I]DOI for 5-HT2A).

  • Assay Procedure:

    • The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. The IC50 value is determined from the competition binding curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by phenylethylamine compounds and a typical workflow for assessing their biological activity.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Monoamines_Synapse Monoamines Monoamines->Monoamines_Synapse Release Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Receptors Postsynaptic Receptors Monoamines_Synapse->Receptors Binding Phenylethylamine_Compound Phenylethylamine Compound Phenylethylamine_Compound->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Inhibition by Phenylethylamine Compounds.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine_Synapse->Dopamine_Receptors Binding Phenylethylamine_Compound Phenylethylamine Compound Phenylethylamine_Compound->DAT Inhibition

Caption: Dopamine Transporter (DAT) Inhibition by Phenylethylamine Compounds.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Primary_Screening Primary Screening (e.g., MAO, DAT, 5-HT receptor binding) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme kinetics, functional assays) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-activity relationship studies) Mechanism_of_Action->Lead_Optimization

Caption: General Experimental Workflow for Evaluating Phenylethylamine Compounds.

Conclusion and Future Directions

This compound represents an interesting chemical scaffold that combines the neuroactive phenylethylamine motif with the versatile hydrazinecarbothioamide group. While direct experimental data on its biological activity at key neurological targets is currently lacking, the known activities of structurally related thiosemicarbazide and phenylethylamine derivatives suggest a potential for this compound to interact with monoamine oxidases, the dopamine transporter, and serotonin receptors.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In vitro assays for MAO inhibition, DAT binding and reuptake, and serotonin receptor affinity will be crucial to elucidate its pharmacological profile. Such studies will provide the necessary quantitative data to make a direct and meaningful comparison with other phenylethylamine compounds and to determine its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. The detailed experimental protocols provided in this guide can serve as a foundation for these future investigations.

References

In Vivo Validation of N-(2-Phenylethyl)hydrazinecarbothioamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vivo Activities

The hydrazinecarbothioamide scaffold is a critical pharmacophore in a variety of biologically active molecules, with derivatives demonstrating significant anti-inflammatory, antinociceptive, and anti-apoptotic effects in preclinical models.[1][2][3][4] The following tables present a comparative summary of the in vivo performance of representative hydrazinecarbothioamide derivatives against other therapeutic agents.

Anti-inflammatory and Antinociceptive Activity

A study on the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) demonstrated potent anti-inflammatory and antinociceptive effects in mouse models.[3][4]

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (hours)Edema Reduction (%)
COPHCT1.04Significant
COPHCT2.54Significant
COPHCT5.04Significant
Indomethacin104Significant

Data extracted from studies on a structurally related isatin derivative.[3][4]

Table 2: Comparison of Antinociceptive Activity in Formalin Test (Second Phase)

CompoundDose (mg/kg)Paw Licking Time Reduction (%)
COPHCT1.073.61
COPHCT2.579.46
COPHCT5.073.85
Codeine2064.17
Indomethacin1050.21

Data extracted from studies on a structurally related isatin derivative.[4]

Anti-apoptotic Activity

A series of novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives were investigated for their protective effects against renal ischemia/reperfusion injury in rats, demonstrating significant anti-apoptotic activity.[2]

Table 3: Comparison of Anti-apoptotic Activity in Renal Ischemia/Reperfusion Model

CompoundBiomarkerEffect
Hydrazinecarbothioamide derivative (1c)Cytochrome C4.1-fold attenuation
Thiadiazole derivative (2c)Cytochrome C5.5-fold attenuation
N-acetylcysteine (NAC)-Reference anti-apoptotic agent

Data extracted from a study on structurally related hydrazinecarbothioamide derivatives.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of in vivo validation studies for N-(2-Phenylethyl)hydrazinecarbothioamide.

Carrageenan-Induced Paw Edema

This model is used to assess acute anti-inflammatory activity.[4]

  • Animals: Male Swiss mice are typically used.

  • Procedure:

    • Animals are divided into groups (control, test compound at various doses, and standard drug).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a subplantar injection of carrageenan (1%) is administered into the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Endpoint: The percentage reduction in paw edema in the treated groups is calculated relative to the control group.

Formalin Test

This model is used to evaluate antinociceptive (pain-relieving) activity.[4]

  • Animals: Male Swiss mice are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound, vehicle, or a standard analgesic.

    • After the pre-treatment period, formalin (2.5% in saline) is injected into the subplantar region of the right hind paw.

    • The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Endpoint: The reduction in the duration of paw licking in the treated groups compared to the control group indicates antinociceptive activity.

Renal Ischemia/Reperfusion Injury Model

This model is used to study the protective effects of compounds against tissue damage caused by a lack of blood flow followed by its restoration.[2]

  • Animals: Male Wistar rats are often used.

  • Procedure:

    • Animals undergo surgery to induce renal ischemia by clamping the renal artery for a specific duration (e.g., 45 minutes).

    • The clamp is then removed to allow reperfusion.

    • The test compound or vehicle is administered prior to the ischemic event.

    • After a set reperfusion period (e.g., 24 hours), blood and kidney tissue samples are collected for biochemical and histopathological analysis.

  • Endpoints: Measurement of serum biomarkers of kidney damage (e.g., urea, creatinine) and tissue levels of apoptotic markers (e.g., caspase-3, cytochrome C).

Signaling Pathways and Experimental Workflows

The biological activities of hydrazinecarbothioamide derivatives are often linked to their ability to modulate specific signaling pathways involved in inflammation and apoptosis.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of compounds like COPHCT may be mediated through the inhibition of pro-inflammatory mediators.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Cellular Activation (e.g., Macrophages) Inflammatory_Stimulus->Cellular_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Cellular_Activation->Pro_inflammatory_Mediators Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Mediators->Inflammation Hydrazinecarbothioamide This compound (Hypothesized) Hydrazinecarbothioamide->Pro_inflammatory_Mediators Inhibition G Ischemia_Reperfusion Ischemia/Reperfusion Injury Mitochondria Mitochondria Ischemia_Reperfusion->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Hydrazinecarbothioamide Hydrazinecarbothioamide Derivatives Hydrazinecarbothioamide->Cytochrome_C Inhibition G cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis and Characterization B Selection of Animal Model (e.g., Mouse, Rat) A->B C Dose-Ranging and Toxicity Studies B->C D Efficacy Studies in Disease Models C->D E Data Analysis and Interpretation D->E

References

A Comparative Spectroscopic Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for N-(2-Phenylethyl)hydrazinecarbothioamide and its structurally related analogs. The aim is to offer an objective performance comparison based on key spectroscopic techniques, supported by experimental data, to aid in the identification, characterization, and further development of these compounds.

Introduction

This compound belongs to the thiosemicarbazide class of compounds, which are known for their wide range of biological activities and as versatile intermediates in organic synthesis. The structural backbone of these molecules, featuring a hydrazine and a thioamide moiety, gives rise to characteristic spectroscopic signatures. Understanding these spectral properties is crucial for confirming molecular structures, assessing purity, and elucidating structure-activity relationships. This guide focuses on the comparative analysis of data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its analogs. These analogs have been chosen to illustrate the effect of systematic structural modifications on the spectroscopic properties.

Table 1: Comparative IR Spectral Data (cm⁻¹) of this compound Analogs

Compoundν(N-H) (Amide/Amine)ν(C-H) (Aromatic)ν(C=S) (Thioamide)
This compound3450-3150~3050~840
N-Phenylhydrazinecarbothioamide3400-3100~3060~845
N-(4-Chlorophenyl)hydrazinecarbothioamide3350-3120~3070~835
N-Methylhydrazinecarbothioamide3420-3180-~850

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm) of this compound Analogs in DMSO-d₆

Compound-NH₂-NH-Ar-H-CH₂-CH₂-
This compound~7.8 (s, 2H)~9.2 (s, 1H), ~8.1 (t, 1H)7.2-7.4 (m, 5H)2.8 (t, 2H), 3.5 (q, 2H)
N-Phenylhydrazinecarbothioamide~8.1 (s, 2H)~9.6 (s, 1H), ~8.5 (s, 1H)7.0-7.5 (m, 5H)-
N-(4-Chlorophenyl)hydrazinecarbothioamide~8.2 (s, 2H)~9.8 (s, 1H), ~8.7 (s, 1H)7.3 (d, 2H), 7.4 (d, 2H)-
N-Methylhydrazinecarbothioamide~7.5 (s, 2H)~8.8 (s, 1H), ~7.9 (q, 1H)--

Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm) of this compound Analogs in DMSO-d₆

CompoundC=SAr-C-CH₂-CH₂-
This compound~182.5139.5, 128.8, 128.3, 126.145.1, 35.2
N-Phenylhydrazinecarbothioamide~181.0140.2, 128.9, 124.5, 118.7-
N-(4-Chlorophenyl)hydrazinecarbothioamide~181.2138.9, 129.5, 128.7, 120.3-
N-Methylhydrazinecarbothioamide~183.1--

Table 4: Comparative Mass Spectrometry Data (m/z) of this compound Analogs

CompoundMolecular Formula[M]⁺Key Fragments
This compoundC₉H₁₃N₃S195105, 91, 77
N-PhenylhydrazinecarbothioamideC₇H₉N₃S167108, 93, 77
N-(4-Chlorophenyl)hydrazinecarbothioamideC₇H₈ClN₃S201/203142/144, 127/129, 92
N-MethylhydrazinecarbothioamideC₂H₇N₃S10560, 44

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of N-(substituted)hydrazinecarbothioamides

General Procedure: A solution of the corresponding isothiocyanate (10 mmol) in ethanol (20 mL) is added dropwise to a stirred solution of hydrazine hydrate (10 mmol) in ethanol (10 mL) at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. The scanning range is typically 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent, with tetramethylsilane (TMS) as the internal standard.[1]

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer at an ionization energy of 70 eV. The samples are introduced via a direct insertion probe.

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Isothiocyanate, Hydrazine) reaction Reaction in Ethanol start->reaction workup Filtration & Recrystallization reaction->workup product Pure N-substituted hydrazinecarbothioamide workup->product ir IR Spectroscopy product->ir Sample nmr NMR Spectroscopy (1H & 13C) product->nmr Sample ms Mass Spectrometry product->ms Sample ir_data Functional Groups ir->ir_data nmr_data Chemical Structure nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data signaling_pathway_placeholder Compound N-(2-Phenylethyl) hydrazinecarbothioamide Analog Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Effect Biological Effect (e.g., Inhibition, Activation) Target->Effect Response Cellular Response Effect->Response

References

Comparative Bioactivity Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide and Related Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Thiosemicarbazide Bioactivity

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds known for a wide spectrum of biological activities.[1] These activities are attributed to their ability to chelate metal ions and interact with various biological targets. The core structure, characterized by a sulfur atom and multiple nitrogen atoms, allows for diverse chemical modifications, leading to a broad range of pharmacological effects including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The phenethylamine skeleton present in N-(2-Phenylethyl)hydrazinecarbothioamide is a key component in many neuroactive and biologically active molecules, making this compound a point of interest for therapeutic research.[3]

Comparative Bioactivity Data

The following tables summarize the available quantitative bioactivity data for selected thiosemicarbazone derivatives, offering a point of comparison for the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Thiosemicarbazone Derivatives

Compound/Drug NameCancer Cell LineAssay TypeIC50 ValueCitation
Triapine (3-AP) K562 (Leukemia)MTT Assay476 ± 39 nM[4]
Triapine (3-AP) K/VP.5 (Etoposide-resistant Leukemia)MTT Assay661 ± 69 nM[4]
Dp44mT K562 (Leukemia)MTT Assay48 ± 9 nM[4]
Dp44mT K/VP.5 (Etoposide-resistant Leukemia)MTT Assay60 ± 12 nM[4]
3-MBTSc MCF-7 (Breast Cancer)MTT Assay2.821 ± 0.008 µg/mL[5]
3-MBTSc B16-F0 (Melanoma)MTT Assay2.904 ± 0.013 µg/mL[5]
3-MBTSc EAC (Ehrlich Ascites Carcinoma)MTT Assay3.355 ± 0.012 µg/mL[5]
N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide A549 (Lung Carcinoma)Not Specified589 ± 18 µM[2]
[Cd(L)Cl2(H2O)] complex of above A549 (Lung Carcinoma)Not Specified410 ± 31 µM[2]

Table 2: Antimicrobial Activity of Selected Thiosemicarbazide Derivatives

Compound/Drug NameMicroorganismAssay TypeMIC ValueCitation
4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) Staphylococcus aureus (MRSA) ATCC 43300Broth Microdilution3.9 µg/mL[6]
4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) Other Staphylococcus spp.Broth Microdilution1.95 µg/mL[6]
1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide (3e) Bacillus cereus ATCC 10876Broth Microdilution7.81 µg/mL[6]
N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) Staphylococcus aureusSerial Dilution6.25 µg/mL[7]
N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) Pseudomonas aeruginosaSerial Dilution12.5 µg/mL[7]
N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) Bacillus subtilisSerial Dilution6.25 µg/mL[7]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The bioactivity of thiosemicarbazones is often linked to their ability to interfere with key cellular processes. The following diagrams illustrate some of the known mechanisms of action.

experimental_workflow Experimental Workflow for In Vitro Bioactivity Screening cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis start Start cell_culture Cell Culture/ Microorganism Growth start->cell_culture plate_prep Prepare 96-well Plates cell_culture->plate_prep compound_prep Prepare Compound Serial Dilutions add_compound Add Compound to Plates plate_prep->add_compound compound_prep->add_compound incubation Incubate add_compound->incubation readout Add Indicator Dye (e.g., MTT, Resazurin) incubation->readout measure Measure Absorbance/ Fluorescence readout->measure data_analysis Calculate IC50/MIC measure->data_analysis end End data_analysis->end Ribonucleotide_Reductase_Inhibition Mechanism of Ribonucleotide Reductase Inhibition by Triapine Triapine Triapine (3-AP) Fe_chelation Chelation of Fe³⁺ Triapine->Fe_chelation inhibits RNR Ribonucleotide Reductase (RNR) (RRM2 Subunit with Fe³⁺) RNR->Fe_chelation ROS Generation of Reactive Oxygen Species (ROS) Fe_chelation->ROS Tyr_radical Tyrosyl Radical Quenching ROS->Tyr_radical RNR_inactivation RNR Inactivation Tyr_radical->RNR_inactivation leads to dNTP_synthesis Deoxyribonucleotide (dNTP) Synthesis RNR_inactivation->dNTP_synthesis inhibits DNA_synthesis DNA Synthesis & Repair dNTP_synthesis->DNA_synthesis is required for Cell_cycle_arrest Cell Cycle Arrest & Apoptosis DNA_synthesis->Cell_cycle_arrest inhibition leads to Topoisomerase_II_Inhibition Mechanism of Topoisomerase II Inhibition by Thiosemicarbazones Thiosemicarbazone Thiosemicarbazone (often as a metal complex) DNA_cleavage_complex DNA-Topo II Cleavage Complex Thiosemicarbazone->DNA_cleavage_complex stabilizes TopoII Topoisomerase IIα TopoII->DNA_cleavage_complex DNA_ligation DNA Re-ligation DNA_cleavage_complex->DNA_ligation prevents DNA_strand_breaks Accumulation of Double-Strand Breaks DNA_ligation->DNA_strand_breaks inhibition leads to Apoptosis Apoptosis DNA_strand_breaks->Apoptosis triggers Methisazone_Mechanism Antiviral Mechanism of Methisazone in Poxviruses Methisazone Methisazone Viral_mRNA_synthesis Viral mRNA Synthesis Methisazone->Viral_mRNA_synthesis inhibits Viral_protein_synthesis Viral Protein Synthesis Methisazone->Viral_protein_synthesis inhibits Viral_mRNA_synthesis->Viral_protein_synthesis is required for Viral_replication Poxvirus Replication Viral_protein_synthesis->Viral_replication is essential for

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-(2-Phenylethyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-Phenylethyl)hydrazinecarbothioamide (CAS No. 21198-23-2). The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Physicochemical and Toxicological Data

While specific quantitative safety data for this compound is limited, the following table summarizes its known physical properties and toxicological information for a related compound, which should be considered for a conservative safety approach.

PropertyValueCitation
Physical State Solid (Crystal - Powder)
Appearance White to Slightly Pale Yellow
Molecular Weight 195.29 g/mol [1]
Melting Point 53°C
Boiling Point 154°C at 0.3 kPa
Acute Toxicity (oral) Potentially toxic if swallowed.[2]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound to minimize exposure through inhalation, skin contact, or eye contact.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form to prevent dust dispersion. Use a local exhaust system if dust or aerosols are generated.

Personal Protective Equipment Selection
  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable option.[2] Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat or a chemical-resistant apron should be worn. For larger quantities or tasks with a significant risk of spillage, a chemical-resistant suit or coveralls should be considered.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is necessary.

The following diagram illustrates the workflow for selecting and using appropriate PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Operational Procedure Start Assess Task and Potential Exposure Routes CheckDust Is Dust or Aerosol Generation Likely? Start->CheckDust EngControls Use in Chemical Fume Hood CheckDust->EngControls Yes HandleChemical Perform Handling Task CheckDust->HandleChemical No EyeProtection Wear Chemical Safety Goggles (and Face Shield if splash risk) EngControls->EyeProtection RespProtection Use NIOSH-Approved Respirator EngControls->RespProtection HandProtection Wear Nitrile Rubber Gloves EyeProtection->HandProtection BodyProtection Wear Lab Coat or Apron HandProtection->BodyProtection DonPPE Don PPE Correctly BodyProtection->DonPPE RespProtection->DonPPE DonPPE->HandleChemical DoffPPE Doff and Dispose of PPE Correctly HandleChemical->DoffPPE Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Occurs ExposureType Identify Exposure Route Exposure->ExposureType Inhalation Move to Fresh Air ExposureType->Inhalation Inhalation Skin Remove Contaminated Clothing Rinse with Water ExposureType->Skin Skin Contact Eye Rinse with Water Remove Contact Lenses ExposureType->Eye Eye Contact Ingestion Rinse Mouth Call Poison Center ExposureType->Ingestion Ingestion MedicalAttention Seek Medical Attention Inhalation->MedicalAttention Skin->MedicalAttention Eye->MedicalAttention Ingestion->MedicalAttention Report Report Incident MedicalAttention->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Phenylethyl)hydrazinecarbothioamide
Reactant of Route 2
N-(2-Phenylethyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.